molecular formula C13H14ClNO B031114 4-Benzyloxyaniline hydrochloride CAS No. 51388-20-6

4-Benzyloxyaniline hydrochloride

Cat. No.: B031114
CAS No.: 51388-20-6
M. Wt: 235.71 g/mol
InChI Key: KQBDLOVXZHOAJI-UHFFFAOYSA-N
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Description

4-Benzyloxyaniline hydrochloride is a protected aniline derivative of significant value in synthetic organic chemistry and medicinal chemistry research. The compound features a primary amine group, which is rendered less reactive and more selective by the presence of the benzyloxy (BnO) group on the para position of the aromatic ring. This electron-donating group alters the electronic properties of the aniline, making it a versatile building block for the synthesis of more complex molecules. Its primary research applications include serving as a key intermediate in the synthesis of pharmaceutical candidates, particularly those with a diphenylamine core, and in the development of organic materials such as dyes and ligands for metal complexes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51388-20-6

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

hydron;4-phenylmethoxyaniline;chloride

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl

Canonical SMILES

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]

Other CAS No.

51388-20-6

Pictograms

Irritant

Synonyms

4-(Phenylmethoxy)benzeneamine Hydrochloride;  4-(Phenylmethoxy)aniline Hydrochloride;  4-Benzyloxyaniline Hydrochloric Acid Salt;  4-Benzyloxyphenylamine Hydrochloride;  4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride

Origin of Product

United States

Foundational & Exploratory

Molecular structure analysis of 4-Benzyloxyaniline hydrochloride CAS 5115-24-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 4-Benzyloxyaniline Hydrochloride

Executive Summary

4-Benzyloxyaniline hydrochloride (4-BAH) is a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., liquid crystals, tyrosine kinase inhibitors, and antimicrobials). Its structural integrity relies on the stability of the ether linkage and the purity of the amine salt. This guide provides a comprehensive structural analysis, addressing the ambiguity between CAS 5115-24-2 and the standard registry number 51388-20-6. It details self-validating analytical protocols (NMR, HPLC, IR) to ensure the exclusion of process-related impurities such as 4-nitrophenol and benzyl chloride.

Chemical Identity & Physicochemical Profile

Note on CAS Registry: While the user inquiry references CAS 5115-24-2 , widely recognized chemical registries (Sigma-Aldrich, PubChem) index 4-Benzyloxyaniline Hydrochloride under CAS 51388-20-6 . CAS 5115-24-2 is frequently observed in Asian chemical markets referring to the same moiety. Researchers must verify the certificate of analysis (CoA) for salt stoichiometry (HCl vs. Free Base).

ParameterSpecification
IUPAC Name 4-(Benzyloxy)aniline hydrochloride
Common Synonyms 4-Aminophenyl benzyl ether hydrochloride; p-Benzyloxyaniline HCl
CAS Registry 51388-20-6 (Primary); 5115-24-2 (Market Variant)
Molecular Formula C₁₃H₁₄ClNO (Salt); C₁₃H₁₃NO (Free Base)
Molecular Weight 235.71 g/mol (Salt); 199.25 g/mol (Free Base)
Melting Point 228 °C (dec.) [1]
Solubility Soluble in DMSO, Methanol, Water (hot); Sparingly soluble in DCM.[1]
Appearance White to brownish crystalline powder (color darkens upon oxidation).

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is prerequisite to designing a robust analytical method. The standard industrial route involves the benzylation of 4-nitrophenol followed by Béchamp reduction or catalytic hydrogenation.

Process-Related Impurities (Critical Quality Attributes)
  • 4-Nitrophenol: Starting material; indicates incomplete benzylation.

  • 4-Benzyloxynitrobenzene: Intermediate; indicates incomplete reduction.

  • 4-Aminophenol: Degradant; results from hydrogenolytic cleavage of the benzyl ether (over-reduction).

  • Benzyl Chloride: Alkylating agent; potential genotoxic impurity (PGI).

SynthesisPath cluster_impurities Critical Impurities Start 4-Nitrophenol Inter 4-Benzyloxynitrobenzene Start->Inter + Base/Reagent Reagent Benzyl Chloride Reagent->Inter Product 4-Benzyloxyaniline HCl Inter->Product Reduction (Fe/HCl or H2/Pd) Impurity1 4-Aminophenol (Over-reduction) Inter->Impurity1 H2/Pd (Cleavage)

Figure 1: Synthetic pathway illustrating the origin of critical impurities (over-reduction and unreacted intermediates).

Spectroscopic Elucidation

This section details the expected spectral data for structural confirmation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (CDCl₃ is unsuitable for the HCl salt due to solubility).

  • Amine Protons (-NH₃⁺): A broad singlet typically appearing between 9.0–10.0 ppm (3H). This confirms the hydrochloride salt form. Validation: Add D₂O; this peak must disappear (exchangeable).

  • Benzylic Protons (-O-CH₂-Ph): A sharp singlet at 5.05 ppm (2H). This is the diagnostic peak for the ether linkage.

  • Aromatic Protons (Aniline Ring): Two doublets (AA'XX' system) at approximately 7.35 ppm and 7.05 ppm .

  • Aromatic Protons (Benzyl Ring): Multiplet at 7.30–7.45 ppm (5H).[2]

Infrared Spectroscopy (FT-IR)
  • Amine Salt: Broad band at 2600–3200 cm⁻¹ (N-H stretching of NH₃⁺).

  • Ether Linkage: Strong bands at 1240 cm⁻¹ (Asymmetric C-O-C stretch) and 1020 cm⁻¹ (Symmetric stretch).

  • Absence of Carbonyl: No peaks in 1650–1750 cm⁻¹ range (confirms no oxidation to quinone).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: m/z 200.1 [M+H]⁺ (corresponding to the free base C₁₃H₁₃NO + H).

  • Fragmentation: Loss of benzyl group (m/z 91, tropylium ion) is the dominant fragment.

Analytical Protocol: HPLC Method

To quantify purity and detect the impurities identified in Section 2, a reverse-phase HPLC method with a buffered mobile phase is required to suppress the ionization of the amine and prevent peak tailing.

Method parameters
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Rationale: Phenyl columns offer superior selectivity for aromatic ether separations.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5). Rationale: Low pH ensures the amine remains protonated and does not interact with silanols.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B (Elute polar 4-aminophenol)

    • 2-15 min: 10% -> 80% B (Elute product and non-polar benzyl chloride)

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (general) and 280 nm (specific for benzylic ring).

  • Sample Diluent: 50:50 Water:MeCN.

Self-Validating Workflow

The following workflow ensures data integrity during analysis.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Diluent) SystemSuit System Suitability Test (Resolution > 2.0 between Product & Nitro-impurity) Sample->SystemSuit Injection HPLC Injection SystemSuit->Injection Decision Check Retention Time (RT) Product RT ~ 8-10 min? Injection->Decision Pass Calculate Purity (Area %) Decision->Pass Yes Fail Investigate: 1. pH of Mobile Phase 2. Column Aging Decision->Fail No

Figure 2: Analytical workflow for HPLC purity determination with built-in system suitability checks.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator.

  • Oxidation: The electron-rich aniline ring is prone to oxidation (browning). Store under inert gas (Nitrogen/Argon) at -20°C for long-term storage [2].

  • Safety: Irritant to eyes and skin.[3] Use standard PPE (Gloves, Goggles).

References

  • Sigma-Aldrich. (2023). Product Specification: 4-(Benzyloxy)aniline hydrochloride.[4][5][6][7] Link

  • Gold Biotechnology. (n.d.). 4-(Benzyloxy)aniline hydrochloride Storage and Handling. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Link

  • ChemicalBook. (2023). 4-Benzyloxyaniline hydrochloride Properties and Supplier Data. Link

Sources

Thermodynamic data and melting point range of 4-Benzyloxyaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Data and Melting Point of 4-Benzyloxyaniline Hydrochloride

Introduction: The Significance of 4-Benzyloxyaniline HCl

4-Benzyloxyaniline hydrochloride is a key chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. As a substituted aniline derivative, its purity and physical state are critical for reaction kinetics, yield, and the quality of the final product. The hydrochloride salt form is often utilized to improve stability and solubility. A thorough understanding of its thermal behavior, particularly its melting point, is paramount for establishing identity, purity, and appropriate storage and handling conditions.[1] This guide delineates the known physical data for 4-Benzyloxyaniline HCl, provides a robust protocol for experimental verification of its melting point, and explores the thermodynamic considerations that govern its phase transition.

Physicochemical and Thermal Properties

The fundamental physical and chemical properties of 4-Benzyloxyaniline HCl are summarized below. This data is critical for laboratory handling, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Chemical Name 4-Benzyloxyaniline hydrochloride[2][3]
Synonym(s) 4-Aminophenyl benzyl ether hydrochloride[3][4]
CAS Number 51388-20-6[2][3][4]
Molecular Formula C₁₃H₁₃NO · HCl[3][4]
Molecular Weight 235.71 g/mol [3][4]
Appearance Brownish crystalline powder / solid[2][3][5]
Melting Point 228 °C (with decomposition)[2][3][5]

The reported melting point of 228 °C is consistently accompanied by the note of decomposition ("dec.").[2][3][5] This is a critical observation for the analyst. It signifies that at this temperature, the compound does not undergo a simple, reversible phase transition from solid to liquid. Instead, thermal energy induces the breakdown of the molecular structure into other chemical species. This behavior underscores the importance of a carefully controlled heating rate during analysis to obtain a reproducible and accurate melting range.

Experimental Determination of Melting Point Range

The melting point is a robust indicator of purity for a crystalline solid.[6] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[6] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] The following protocol outlines a self-validating method for determining the melting point range of 4-Benzyloxyaniline HCl using a modern digital melting point apparatus.

Causality Behind the Protocol

This protocol is designed not merely as a series of steps, but as a system to ensure accuracy and reproducibility.

  • Sample Preparation: Using a finely ground, dry powder ensures uniform heat transfer throughout the sample. A small, well-compacted sample (2-3 mm high) is critical to minimize thermal gradients within the material, which is essential for observing a sharp, well-defined melting range.[6][8]

  • Heating Rate: A rapid initial scan is used to efficiently approximate the melting point.[8] However, the definitive measurement requires a slow heating rate (1-2 °C/min) near the melting point.[8] A fast ramp rate can cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially elevated and broad melting range. The slow rate allows the system to maintain thermal equilibrium.

  • Duplicate Measurements: Performing the analysis in duplicate or triplicate with fresh samples for each run validates the reproducibility of the results and confirms the precision of the technique.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of 4-Benzyloxyaniline HCl onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.

    • Take a capillary tube sealed at one end. Press the open end into the powder until a small amount of the sample enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube (sealed end down) through a long glass tube to compact the sample.[8]

    • Repeat until the sample is compacted to a height of 2-3 mm.

  • Instrument Setup and Preliminary Scan (if melting point is unknown):

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[8]

    • Record the approximate temperature at which melting begins.

  • Accurate Melting Point Determination:

    • Allow the instrument to cool to at least 20 °C below the approximate melting point observed in the preliminary scan.

    • Insert a new, freshly prepared capillary tube.

    • Set the starting temperature to ~15-20 °C below the expected melting point (i.e., around 210 °C).

    • Set the heating ramp rate to a slow value, typically 1-2 °C per minute.

    • Observe the sample closely through the magnified viewing port.

    • Record the temperature (T1) at which the first drop of liquid appears.[6]

    • Continue heating and record the temperature (T2) at which the last solid crystal melts completely.[6]

    • The melting point range is reported as T1 – T2.

    • Note any visual changes such as discoloration or gas evolution, which are indicative of decomposition.

  • Post-Analysis:

    • Turn off the heater and allow the apparatus to cool.

    • Dispose of the used capillary tube in the designated glass waste container.

    • Repeat the "Accurate Determination" steps with a second fresh sample to ensure the result is reproducible.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Reporting prep1 Grind Sample to Fine Powder prep2 Load Capillary Tube prep1->prep2 prep3 Compact Sample (2-3 mm) prep2->prep3 analysis1 Insert Sample into Apparatus prep3->analysis1 analysis2 Set Slow Ramp Rate (1-2 °C/min) Start ~20°C below expected MP analysis1->analysis2 analysis3 Observe and Record T1 (First liquid drop) analysis2->analysis3 analysis4 Observe and Record T2 (All solid melts) analysis3->analysis4 analysis5 Note Decomposition Signs (e.g., color change) analysis4->analysis5 val1 Report Range: T1 - T2 analysis5->val1 val2 Repeat with Fresh Sample val1->val2 val3 Confirm Reproducibility val2->val3

Caption: Workflow for accurate melting point determination.

Thermodynamic Considerations

Gibbs Free Energy of Fusion

The transition from solid to liquid occurs at the melting temperature (Tₘ), where the Gibbs free energy of the solid phase (GₛₒₗᵢᏧ) is equal to that of the liquid phase (GₗᵢᵩᵤᵢᏧ). The change in Gibbs free energy (ΔGբᵤₛ) for the fusion process is defined as:

ΔGբᵤₛ = ΔHբᵤₛ - TΔSբᵤₛ

Where:

  • ΔHբᵤₛ (Enthalpy of Fusion) is the energy required to break the intermolecular forces holding the crystal lattice together. For an ionic salt like 4-Benzyloxyaniline HCl, this includes strong ionic interactions and hydrogen bonds, suggesting a significant positive ΔHբᵤₛ.

  • ΔSբᵤₛ (Entropy of Fusion) is the change in randomness or disorder. The transition from a highly ordered crystalline solid to a disordered liquid results in a large increase in entropy, making ΔSբᵤₛ positive.

At the melting point (Tₘ), the system is in equilibrium, meaning ΔGբᵤₛ = 0 . This allows the relationship to be simplified:

Tₘ = ΔHբᵤₛ / ΔSբᵤₛ

This relationship illustrates that a high melting point, such as that of 4-Benzyloxyaniline HCl, results from a large enthalpy of fusion (strong crystal lattice forces) relative to the entropy gain upon melting.

Diagram of Thermodynamic Relationships in Phase Transition

ThermodynamicsMelting cluster_solid Solid State (T < Tm) cluster_liquid Liquid State (T > Tm) cluster_equilibrium Equilibrium (T = Tm) eq ΔG = ΔH - TΔS solid Highly Ordered Crystal Lattice Low Enthalpy (ΔH) Low Entropy (S) g_solid ΔG > 0 (Melting is non-spontaneous) liquid Disordered State High Enthalpy (ΔH) High Entropy (S) g_liquid ΔG < 0 (Melting is spontaneous) equil Solid and Liquid Coexist g_equil ΔG = 0 p1->equil Heat Input (ΔH_fus) p2->liquid Heat Input

Caption: Gibbs free energy changes during a solid-liquid phase transition.

Methods for Thermodynamic Data Acquisition

For researchers requiring precise thermodynamic data, Differential Scanning Calorimetry (DSC) is the standard experimental technique. A DSC experiment would yield the onset temperature of melting and the enthalpy of fusion (ΔHբᵤₛ) by measuring the heat flow into the sample during the phase transition. The entropy of fusion (ΔSբᵤₛ) could then be calculated. Such data is invaluable for advanced formulation studies, polymorph screening, and process safety assessments.

Conclusion

4-Benzyloxyaniline hydrochloride is a crystalline solid with a well-documented melting point of approximately 228 °C, which occurs with simultaneous decomposition.[2][3][5] This thermal instability must be considered during its handling and analysis. The provided experimental protocol offers a robust and self-validating method for the accurate determination of its melting range, a critical parameter for identity and purity assessment. While specific thermodynamic constants for this compound are not widely published, its high melting point is qualitatively understood to be a function of the significant energy required to overcome the strong intermolecular forces within its crystal lattice. For quantitative data, techniques such as Differential Scanning Calorimetry are recommended.

References

  • ResearchGate. Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. [Link]

  • Semantic Scholar. Thermochemistry of Anilines. [Link]

  • PubChem, National Institutes of Health. 4-Benzyloxyaniline | C13H13NO | CID 22860. [Link]

  • StuDocu. experiment (1) determination of melting points. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

  • Journal of Chemical & Engineering Data. Chemical Thermodynamic Properties of Aniline. [Link]

  • ResearchGate. Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. [Link]

  • Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

  • Al-Mustaqbal University College. Determination of melting and boiling points. [Link]

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Safety data sheet (SDS) interpretation for 4-Benzyloxyaniline hydrochloride handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Handling 4-Benzyloxyaniline Hydrochloride

Introduction: Beyond Compliance

4-Benzyloxyaniline hydrochloride is a valuable building block in synthetic chemistry, frequently employed in the development of novel pharmaceutical agents and advanced materials.[1] While its utility is significant, its handling demands a comprehensive understanding of its potential hazards. The Safety Data Sheet (SDS) is the primary document that outlines these risks and the requisite safety precautions. This guide moves beyond a mere recitation of SDS sections, offering a practical interpretation grounded in scientific principles for researchers, scientists, and drug development professionals. Our objective is to translate regulatory data into actionable, field-proven laboratory practices, ensuring that safety is an integral and self-validating component of the experimental workflow.

Deconstructing the Hazard Profile of 4-Benzyloxyaniline Hydrochloride

The initial sections of an SDS provide the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which is the cornerstone of a thorough risk assessment. For 4-Benzyloxyaniline hydrochloride, the classification points to a compound that requires careful and deliberate handling.

The signal word "Warning" indicates a moderate level of hazard.[2] The primary risks are associated with acute toxicity upon exposure and irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: GHS Hazard Classification and Practical Implications

Hazard StatementClassificationPractical Implication for the Researcher
H302, H312, H332Acute Toxicity (Oral, Dermal, Inhalation), Category 4Harmful if swallowed, in contact with skin, or if inhaled. This necessitates controls to prevent ingestion, skin contact, and inhalation of dust.[3][5][6]
H315Skin Irritation, Category 2Causes skin irritation upon contact. Prolonged exposure should be avoided, and appropriate gloves and protective clothing are mandatory.[2][4]
H319Serious Eye Irritation, Category 2Causes significant eye irritation, which can lead to discomfort or injury. Chemical goggles are essential.[2][4]
H335Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3May cause irritation to the respiratory tract if inhaled as dust. Handling procedures must focus on minimizing dust generation.[2][7]

The aniline substructure of this molecule is a well-known toxicophore, and while the benzyloxy group modifies its properties, the potential for aniline-like toxicity underscores the importance of the stated precautions.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Rather than depending solely on personal protective equipment (PPE), this framework prioritizes eliminating or minimizing the hazard at its source.

cluster_0 Hierarchy of Controls for 4-Benzyloxyaniline Hydrochloride A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D cluster_donning Donning Sequence cluster_doffing Doffing Sequence A 1. Lab Coat B 2. Goggles A->B C 3. Gloves B->C D 1. Gloves (Contaminated) E 2. Goggles D->E F 3. Lab Coat E->F

Caption: PPE donning and doffing sequences are designed to minimize contamination.

Safe Handling, Storage, and Experimental Protocols

Adherence to methodical protocols is essential for mitigating exposure risks.

Protocol: Weighing and Preparing a Solution
  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the hood.

  • PPE : Don all required PPE as described in Section 3.

  • Handling : Handle the container in a well-ventilated place, such as a fume hood. [8]4. Dispensing : Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of 4-Benzyloxyaniline hydrochloride to a weigh boat on a tared balance. Avoid any actions that could generate dust, such as dropping or rapid movements. [3][5]5. Dissolving : Carefully add the solid to the solvent in the beaker. Use a small amount of solvent to rinse the weigh boat to ensure a quantitative transfer.

  • Cleanup : Tightly close the main container. Decontaminate the spatula and weigh boat as per laboratory procedures before removing them from the hood.

  • Waste : Dispose of any contaminated materials (e.g., weigh boat, wipes) in the designated solid chemical waste container.

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

Table 2: Storage Conditions for 4-Benzyloxyaniline Hydrochloride

ParameterRequirementRationale
Container Tightly closed, original container. [2][8]Prevents contamination and exposure to moisture and air. [2]
Location A dry, cool, and well-ventilated area. [8]Minimizes degradation and pressure buildup.
Compatibility Store away from strong oxidizers. [3][5][6]Violent reactions can occur with incompatible materials. [3][6]
General Keep away from food, drink, and animal feed. [3][5]Prevents accidental ingestion.

Emergency Preparedness: Spill and Exposure Response

Even with robust controls, accidents can happen. A clear and practiced emergency plan is vital.

First-Aid Measures

In all cases of doubt or if symptoms persist, seek immediate medical advice. [6] Table 3: First-Aid Procedures for Exposure

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. [2][8]
Skin Contact Immediately take off all contaminated clothing. Gently wash the affected area with plenty of soap and water. [2][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. [2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [6][8]
Accidental Release Measures

For a minor spill of solid 4-Benzyloxyaniline hydrochloride:

cluster_spill Minor Spill Response Workflow A 1. Evacuate & Alert Evacuate unnecessary personnel. Alert others in the area. B 2. PPE Ensure appropriate PPE is worn (goggles, gloves, lab coat, dust mask if needed). A->B C 3. Contain & Clean Clean up immediately. Use dry procedures (sweep or vacuum). AVOID GENERATING DUST. B->C D 4. Collect & Dispose Place spilled material in a clean, dry, sealed, and labeled container for disposal. C->D E 5. Decontaminate Clean the affected area thoroughly. D->E

Caption: A systematic workflow for responding to a minor chemical spill.

For major spills, evacuate the area and alert emergency services. [9]Prevent the spillage from entering drains or water courses. [3][6]

Disposal Considerations

Disposal of 4-Benzyloxyaniline hydrochloride and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. [8]The product should be disposed of in an appropriate treatment and disposal facility. [8]Never dispose of chemical waste down the drain.

Conclusion

A thorough interpretation of the Safety Data Sheet for 4-Benzyloxyaniline hydrochloride reveals it to be a compound with moderate but manageable hazards. By implementing a multi-layered safety strategy that prioritizes engineering controls, mandates correct PPE usage, and ensures adherence to established protocols for handling, storage, and emergencies, researchers can confidently and safely utilize this important chemical intermediate. The SDS is not merely a document for compliance; it is the foundation of a proactive safety culture that protects the scientist, the integrity of the research, and the environment.

References

  • 4-BENZYLOXYANILINE - Safety Data Sheet. (2025). ChemicalBook.
  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025). Carl ROTH.
  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025). Carl ROTH.
  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2024). Carl ROTH.
  • 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. (2018). Loba Chemie.
  • 4-Benzyloxyaniline hydrochloride, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • 4-(Benzyloxy)aniline hydrochloride. (n.d.). GoldBio.
  • 4-(Benzyloxy)aniline 98%. (n.d.). Sigma-Aldrich.
  • 4-(Benzyloxy)aniline hydrochloride Safety Data Sheet. (2023). Apollo Scientific.
  • 4-Benzyloxyaniline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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The Synthetic Versatility of 4-Benzyloxyaniline Hydrochloride: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Benzyloxyaniline hydrochloride has emerged as a pivotal building block in modern organic synthesis, prized for its unique combination of a reactive aniline moiety and a stable, yet readily cleavable, benzyloxy protecting group. This guide provides an in-depth exploration of its synthetic applications, offering field-proven insights into its use in the construction of diverse molecular architectures, from fundamental heterocyclic scaffolds to complex, biologically active molecules. We will delve into the causality behind experimental choices in key transformations such as N-acylation, urea formation, cross-coupling reactions, and the synthesis of important heterocycles like quinazolines and benzoxazoles. Detailed, step-by-step protocols, mechanistic considerations, and illustrative diagrams are provided to empower researchers in leveraging the full potential of this versatile reagent.

Introduction: Unveiling the Potential of a Bifunctional Reagent

4-Benzyloxyaniline hydrochloride, with the chemical formula C₁₃H₁₄ClNO, is a crystalline solid that serves as a stable and convenient source of 4-benzyloxyaniline.[1] Its utility in organic synthesis stems from the presence of two key functional groups: a primary aromatic amine and a benzyl ether. The aniline nitrogen provides a nucleophilic center for a wide array of reactions, while the benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under various conditions. This dual functionality makes it an invaluable intermediate in multi-step syntheses, particularly in the pharmaceutical industry for the development of anti-cancer agents and other therapeutic drugs.[2]

This guide will navigate the synthetic landscape of 4-benzyloxyaniline hydrochloride, moving beyond a simple catalog of reactions to provide a deeper understanding of the principles that govern its reactivity and application.

Foundational Transformations: Harnessing the Reactivity of the Aniline Moiety

The primary amino group of 4-benzyloxyaniline is a versatile handle for a variety of fundamental organic transformations. The hydrochloride salt can be easily neutralized in situ or prior to reaction to liberate the free amine.

N-Acylation: A Gateway to Amide Scaffolds

The N-acylation of 4-benzyloxyaniline is a straightforward and high-yielding reaction, typically accomplished using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This transformation is fundamental for the synthesis of a wide range of amides, which are prevalent in pharmaceuticals and functional materials.

Causality of Experimental Choices: The choice of base is crucial. A non-nucleophilic base like triethylamine or pyridine is often preferred to avoid competition with the aniline for the acylating agent. The reaction is typically run in an aprotic solvent such as dichloromethane (DCM) or acetonitrile to ensure the solubility of the reactants and prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acylation of 4-Benzyloxyaniline with Benzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend 4-benzyloxyaniline hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free aniline.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-(4-(benzyloxy)phenyl)benzamide.

Synthesis of Phenylurea Derivatives: Building Blocks for Bioactive Molecules

The reaction of 4-benzyloxyaniline with isocyanates or by heating with urea provides access to a diverse range of phenylurea derivatives.[3][4][5] These motifs are found in numerous biologically active compounds, including kinase inhibitors.

Causality of Experimental Choices: When reacting with urea, the reaction is typically heated to promote the formation of isocyanic acid in situ, which then reacts with the aniline. The use of an acid catalyst can facilitate this process. Direct reaction with an isocyanate is often more straightforward and proceeds under milder conditions.

Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)phenyl)-3-phenylurea

  • Reaction Setup: Dissolve 4-benzyloxyaniline (1.0 eq) in a suitable aprotic solvent such as toluene in a round-bottom flask.

  • Isocyanate Addition: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates out of the solution as it forms.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Advanced Applications in the Synthesis of Bioactive Scaffolds

The true power of 4-benzyloxyaniline hydrochloride lies in its application as a key intermediate in the synthesis of complex molecules with significant biological activity.

Synthesis of Quinolines and Quinazolines: Core Heterocyclic Structures in Medicinal Chemistry

Quinoline and quinazoline scaffolds are prevalent in a multitude of approved drugs.[6][7] 4-Benzyloxyaniline derivatives can serve as crucial precursors for the construction of these heterocyclic systems. For instance, substituted anilines are key components in various quinazoline syntheses.[8][9] A common strategy involves the condensation of an aniline with a suitable carbonyl compound or its derivative, followed by cyclization. The benzyloxy group can be carried through the synthesis and deprotected at a later stage if a free phenol is required. The synthesis of 4-anilinoquinazoline derivatives has been a key strategy in the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6]

Conceptual Workflow: Quinazoline Synthesis

G A 4-Benzyloxyaniline Hydrochloride C Palladium-Catalyzed Cyclization A->C B o-Aminobenzonitrile Derivative B->C D 4-(4-(Benzyloxy)phenylamino)quinazoline C->D E Deprotection D->E F 4-(4-Hydroxyphenylamino)quinazoline (Bioactive Core) E->F

Caption: Conceptual workflow for the synthesis of a quinazoline core.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks. 4-Benzyloxyaniline and its derivatives can participate in these reactions in several ways.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11][12] 4-Benzyloxyaniline can act as the nucleophilic amine component, coupling with a variety of aryl halides or triflates to produce diarylamines.

Causality of Experimental Choices: The choice of palladium catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the aniline and generate the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Benzyloxyaniline with 4-Bromotoluene

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (base) to a reaction vessel.

  • Reactant Addition: Add 4-benzyloxyaniline (1.2 eq) and 4-bromotoluene (1.0 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

To utilize 4-benzyloxyaniline in a Suzuki-Miyaura coupling, it must first be halogenated. The resulting halo-4-benzyloxyaniline can then be coupled with a variety of boronic acids or esters to form biaryl structures.[13][14][15][16][17]

Causality of Experimental Choices: The reactivity of the aryl halide in Suzuki coupling follows the trend I > Br > Cl. Therefore, an iodo- or bromo-substituted 4-benzyloxyaniline will generally be more reactive. The choice of palladium catalyst, ligand, and base is again crucial and depends on the specific coupling partners.

Conceptual Workflow: Suzuki-Miyaura Coupling

G A 4-Benzyloxyaniline B Halogenation (e.g., with NBS or ICl) A->B C Halo-4-benzyloxyaniline B->C F Suzuki-Miyaura Coupling C->F D Arylboronic Acid D->F E Pd Catalyst, Base E->F G Biaryl Product F->G

Sources

Methodological & Application

Application Note & Protocol: Strategic Acetylation of 4-Benzyloxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, advanced materials, and fine chemicals. The target molecule of this guide, N-(4-benzyloxyphenyl)acetamide, serves as a key intermediate and an analogue to widely used analgesics like paracetamol (acetaminophen).[1] Its synthesis via the acetylation of 4-benzyloxyaniline hydrochloride presents a common yet nuanced challenge for chemists. The starting material exists as a hydrochloride salt, rendering the amine non-nucleophilic and necessitating a carefully orchestrated reaction sequence to achieve high-yield N-acetylation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and offer a robust, validated protocol for reliable synthesis and purification.

Pillar 1: The Mechanistic Landscape & Strategic Considerations

The acetylation of an amine is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent. However, starting with 4-benzyloxyaniline hydrochloride introduces a critical prerequisite: the liberation of the free amine.

The Role of the Hydrochloride Salt: The amine group in the starting material is protonated to form an ammonium salt (-NH3+ Cl-). This positive charge completely quenches the nucleophilicity of the nitrogen, preventing it from reacting with the acetylating agent.[2] Therefore, the first and most crucial step in the reaction sequence is the in situ neutralization of this salt to regenerate the free, nucleophilic amine (-NH2).

Choice of Acetylating Agent:

  • Acetic Anhydride ((CH₃CO)₂O): This is the most commonly employed reagent for this type of transformation. It is effective, readily available, and its byproduct, acetic acid, is relatively benign and easily removed. The reaction stoichiometry requires one equivalent of the amine to react with one equivalent of acetic anhydride.

  • Acetyl Chloride (CH₃COCl): While more reactive than acetic anhydride, acetyl chloride produces hydrochloric acid (HCl) as a byproduct.[3] In this specific reaction, the generated HCl would immediately protonate any unreacted free amine, effectively shutting down the reaction.[3] Consequently, using acetyl chloride would necessitate the addition of at least two equivalents of a base: one to neutralize the starting material and another to scavenge the HCl byproduct. This complicates the reaction setup and makes acetic anhydride the more strategic choice.

The Critical Role of the Base: A base is non-negotiable in this reaction for two primary reasons:

  • Neutralization of the Starting Material: As discussed, a stoichiometric amount of base is required to deprotonate the 4-benzyloxyaniline hydrochloride, making the amine available for reaction.

  • Neutralization of Byproduct: The reaction with acetic anhydride produces one equivalent of acetic acid. A base neutralizes this acid, preventing it from protonating the aniline and driving the reaction equilibrium towards the product side.

Commonly used bases include sodium acetate, sodium carbonate, or potassium carbonate. Sodium acetate is particularly effective as its conjugate acid (acetic acid) is the reaction byproduct, simplifying the chemical environment.[2]

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds through a well-established nucleophilic acyl substitution pathway, initiated by the deprotonation of the starting material.

Caption: Mechanism of Acetylation.

Pillar 2: Validated Experimental Protocol

This protocol has been optimized for a high-yield, scalable synthesis of N-(4-benzyloxyphenyl)acetamide. Adherence to these steps ensures reproducibility and high purity of the final product.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (per 10 mmol)MmolEquivalents
4-Benzyloxyaniline HClC₁₃H₁₄ClNO235.712.36 g10.01.0
Sodium Acetate (anhyd.)C₂H₃NaO₂82.031.23 g15.01.5
Acetic AnhydrideC₄H₆O₃102.091.12 mL (1.21 g)11.81.18
Deionized WaterH₂O18.02~100 mL--
Ethanol (95%)C₂H₅OH46.07As needed for recrystallization--
Equipment
  • 250 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stir plate and stir bar

  • Ice-water bath

  • Graduated cylinders and beakers

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware for recrystallization

Step-by-Step Procedure
  • Dissolution & Neutralization:

    • To a 250 mL Erlenmeyer flask, add 4-benzyloxyaniline hydrochloride (2.36 g, 10.0 mmol).

    • Add 50 mL of deionized water and stir to dissolve. The salt should be fully soluble.

    • In a separate beaker, dissolve sodium acetate (1.23 g, 15.0 mmol) in 20 mL of deionized water.

    • Add the sodium acetate solution to the stirred solution of the aniline hydrochloride. A fine precipitate of the free amine may form, which is expected.

  • Acetylation Reaction:

    • Place the reaction flask in an ice-water bath and allow the mixture to cool to 0-5 °C with continuous stirring.

    • Slowly add acetic anhydride (1.12 mL, 11.8 mmol) dropwise to the cold suspension over 5-10 minutes. Causality Note: The dropwise addition while cooling is crucial to control the exothermic reaction and prevent the formation of potential di-acetylated byproducts.[4]

    • After the addition is complete, remove the flask from the ice bath and stir vigorously at room temperature for 30-45 minutes. A thick, white precipitate of the product will form.

  • Product Isolation (Workup):

    • Cool the reaction mixture again in an ice bath for 15 minutes to ensure maximum precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any unreacted salts and acetic acid.

    • Press the solid dry on the funnel by maintaining suction for 10-15 minutes.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more only if necessary. Technique Note: Using the minimum amount of hot solvent is key to maximizing recovery yield during crystallization.[4]

    • If the solution has any color, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and colored impurities.[4]

    • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystalline needles of the pure product should form.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry under vacuum or in a desiccator.

  • Characterization:

    • Determine the melting point of the dried product (Expected: ~154-156 °C).

    • Analyze the product's purity using Thin Layer Chromatography (TLC), co-spotted with the starting material.

    • Confirm the structure using IR and ¹H NMR spectroscopy.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis dissolve_HCl 1. Dissolve Starting Material (4-Benzyloxyaniline HCl in H₂O) add_base 2. Add Base (Aqueous Sodium Acetate) dissolve_HCl->add_base cool_mixture 3. Cool to 0-5 °C add_base->cool_mixture add_anhydride 4. Add Acetic Anhydride (Dropwise) cool_mixture->add_anhydride stir_rt 5. Stir at Room Temp (30-45 min) add_anhydride->stir_rt isolate 6. Isolate Crude Product (Vacuum Filtration) stir_rt->isolate wash 7. Wash with Cold H₂O isolate->wash recrystallize 8. Recrystallize (Ethanol/Water) wash->recrystallize dry 9. Dry Final Product recrystallize->dry characterize 10. Characterize (MP, TLC, NMR, IR) dry->characterize

Sources

Application Notes and Protocols for Azo Dye Synthesis Using 4-Benzyloxyaniline Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chromophores with 4-Benzyloxyaniline Hydrochloride

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that form a conjugated system responsible for their color.[1][2] The shade, intensity, and fastness properties of these dyes are dictated by the chemical nature of the aromatic structures linked by the azo bridge.[3] The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This guide provides a comprehensive technical overview and detailed protocols for the use of 4-benzyloxyaniline hydrochloride as a precursor in the synthesis of azo dyes. The benzyloxy substituent offers a unique structural motif that can influence the resulting dye's properties, such as its solubility, light fastness, and interaction with various substrates. These characteristics make azo dyes derived from this precursor of interest for applications in textiles, printing, and potentially in the development of advanced materials and biomedical imaging agents.[4][5]

This document is intended for researchers, scientists, and professionals in drug development who are looking to synthesize novel azo dyes with tailored properties. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Chemical Reaction Pathway

The synthesis of an azo dye from 4-benzyloxyaniline hydrochloride proceeds via two fundamental stages: diazotization and azo coupling.[1][2]

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Precursor 4-Benzyloxyaniline Hydrochloride Diazonium 4-Benzyloxybenzenediazonium Chloride (in situ) Precursor->Diazonium Diazotization Reagents_D NaNO₂ / HCl (aq) 0-5 °C Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling_Agent->Azo_Dye Electrophilic Aromatic Substitution Reagents_C NaOH (aq) 0-5 °C

Caption: General reaction scheme for azo dye synthesis.

Safety Precautions and Handling

4-Benzyloxyaniline hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood.[6][8]

Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] Therefore, they should always be prepared in solution at low temperatures (0-5 °C) and used immediately in the subsequent coupling reaction without isolation.[1]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an azo dye using 4-benzyloxyaniline hydrochloride as the diazo component and 2-naphthol as the coupling component. This specific coupling agent will produce a brightly colored dye, typically in the orange to red spectrum.

Protocol 1: Diazotization of 4-Benzyloxyaniline Hydrochloride

This protocol details the formation of the 4-benzyloxybenzenediazonium chloride intermediate.

Materials:

  • 4-Benzyloxyaniline hydrochloride

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • 100 mL beaker

  • 50 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Disposable pipette

Procedure:

  • In the 100 mL beaker, suspend 2.36 g (0.01 mol) of 4-benzyloxyaniline hydrochloride in 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The suspension may not fully dissolve at this stage.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[3]

  • In the 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-benzyloxyaniline hydrochloride over a period of 10-15 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated 4-benzyloxybenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the diazonium salt with the coupling agent to form the azo dye.

Materials:

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • The cold diazonium salt solution from Protocol 1

Equipment:

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In the 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1. A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and excess base.

  • Allow the crude product to air-dry on the filter paper or in a desiccator.

Protocol 3: Purification of the Azo Dye by Recrystallization

This protocol outlines a general procedure for purifying the synthesized azo dye to remove impurities.

Materials:

  • Crude azo dye from Protocol 2

  • Ethanol (or another suitable solvent)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude, dry azo dye to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as ethanol, to dissolve the solid completely. Gentle heating on a hot plate may be required.[1]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.

Technique Expected Observations
UV-Visible Spectroscopy The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, will show a strong absorption band in the visible region (λmax), which is characteristic of the extended conjugation of the azo dye. The exact λmax will depend on the coupling component used, but for a 2-naphthol coupled dye, it is expected to be in the range of 450-550 nm.[9][10]
FT-IR Spectroscopy The FT-IR spectrum will show characteristic peaks for the functional groups present in the molecule. Key absorptions to look for include: a peak around 1450-1550 cm⁻¹ corresponding to the N=N stretching vibration, broad O-H stretching if a phenolic coupling agent was used, and C-H stretching and bending frequencies for the aromatic rings.[6][11][12]
¹H NMR Spectroscopy The ¹H NMR spectrum will provide detailed information about the structure of the dye. The aromatic protons will appear as multiplets in the range of 6.5-8.5 ppm. The benzylic protons of the benzyloxy group will typically appear as a singlet around 5.0-5.5 ppm. The number of protons and their splitting patterns will confirm the final structure.[7][13][14]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start diazotization Diazotization of 4-Benzyloxyaniline HCl start->diazotization coupling Azo Coupling with 2-Naphthol diazotization->coupling filtration Vacuum Filtration coupling->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization drying Drying recrystallization->drying uv_vis UV-Vis Spectroscopy drying->uv_vis ftir FT-IR Spectroscopy drying->ftir nmr ¹H NMR Spectroscopy drying->nmr

Caption: Experimental workflow for azo dye synthesis and characterization.

Conclusion

The protocols and information provided in this guide offer a robust framework for the synthesis, purification, and characterization of novel azo dyes using 4-benzyloxyaniline hydrochloride as a versatile precursor. The ability to introduce the benzyloxy group into the azo dye structure opens up possibilities for fine-tuning the physicochemical properties of the resulting chromophores for a wide range of applications. By understanding the principles behind each step and adhering to the safety precautions, researchers can confidently explore the synthesis of new and valuable azo dyes.

References

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  • Bouzidi, Y., & Achiou, B. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News, 100, 1-25.
  • El-Shishtawy, R. M., & Asiri, A. M. (2021). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure, 1231, 129971.
  • Stanković, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130172.
  • Adegoke, O. A., & Bello, I. A. (2015). FTIR spectra of azo compound ligands and metal complexes.
  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from a general university chemistry lab manual.
  • Khan, K. M., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Organic Chemistry, 24(16), 1846-1863.
  • Carl ROTH. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • Maruszewska, A., & Podsiadły, R. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26076.
  • ResearchGate. (2014). FT-IR spectrum of azo compound. Retrieved from [Link]

  • Mohammed, S. A. (2023). Synthesis and Characterization of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor, 10(3), 1-8.
  • Moreira, P. S., et al. (2016). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwidejournals.com.
  • Bulgarian Chemical Communications. (2015). Non-destructive FT-IR analysis of mono azo dyes.
  • Doc Brown's Chemistry. (n.d.). UV and visible light absorption spectroscopy - azo dyes. Retrieved from [Link]

  • MDPI. (2023).
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  • Jasim, E. Q., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 133-137.
  • Obi, J. C., & Emmanuel, I. V. (2022). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. IPS Intelligentsia Journals.
  • ResearchGate. (2005).
  • ResearchGate. (2022). (PDF)
  • Asian Journal of Chemistry. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline.
  • ChemicalBook. (n.d.). p-Anisidine synthesis.
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Application Notes & Protocols: Diazotization of 4-Benzyloxyaniline Hydrochloride for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diazotization of 4-benzyloxyaniline hydrochloride, a critical transformation for generating versatile diazonium salt intermediates. These intermediates are pivotal in the synthesis of a wide array of functionalized aromatic compounds essential for drug discovery, materials science, and dye manufacturing. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural accuracy, and stringent safety measures.

Core Principles & Mechanistic Insights

The conversion of a primary aromatic amine, such as 4-benzyloxyaniline, into its corresponding diazonium salt is known as diazotization.[1] This reaction transforms the amino group into an exceptionally good leaving group (N₂ gas), paving the way for a multitude of subsequent substitution reactions that are often difficult to achieve through direct methods.[2][3]

The process is typically conducted in a cold, acidic aqueous solution. The key reagent, nitrous acid (HNO₂), is unstable and is therefore generated in situ by reacting a stable nitrite salt, usually sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[4][5][6]

The Reaction Mechanism:

The diazotization of 4-benzyloxyaniline hydrochloride proceeds through several distinct steps:

  • Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2][4]

  • Nitrosation of the Amine: The lone pair of electrons on the nitrogen atom of 4-benzyloxyaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[1][4]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide species.[1] In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water and the formation of a stable nitrogen-nitrogen triple bond yields the final 4-benzyloxybenzenediazonium cation.[1][2] The chloride ion from the starting material and the acid serves as the counter-ion.

The benzyloxy group at the para position is an electron-donating group, which increases the nucleophilicity of the amino nitrogen, thereby facilitating the initial attack on the nitrosonium ion.[5]

Diazotization_Mechanism Figure 1: Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nitrosation & Dehydration NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ H2ONO H₂O⁺-N=O HNO2->H2ONO + H⁺ NO_plus N≡O⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O Amine Ar-NH₂ (4-Benzyloxyaniline) Nitrosamine Ar-NH₂⁺-N=O Amine->Nitrosamine + N≡O⁺ DeprotonatedNitrosamine Ar-NH-N=O Nitrosamine->DeprotonatedNitrosamine - H⁺ Diazohydroxide Ar-N=N-OH DeprotonatedNitrosamine->Diazohydroxide Tautomerization ProtonatedDiazohydroxide Ar-N=N-OH₂⁺ Diazohydroxide->ProtonatedDiazohydroxide + H⁺ Diazonium Ar-N≡N⁺ (Diazonium Ion) ProtonatedDiazohydroxide->Diazonium - H₂O Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Part A: Diazonium Salt Preparation cluster_app Part B: Synthetic Application cluster_workup Part C: Workup & Isolation start Suspend 4-Benzyloxyaniline HCl in aq. HCl cool Cool to 0-5 °C (Ice Bath) start->cool add_nitrite Add aq. NaNO₂ Solution (Dropwise, <5 °C) cool->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir diaz_sol Fresh 4-Benzyloxybenzenediazonium Chloride Solution stir->diaz_sol sandmeyer Sandmeyer Reaction (e.g., add to CuCl) diaz_sol->sandmeyer Route 1 azo Azo Coupling (e.g., add to 2-Naphthol/NaOH) diaz_sol->azo Route 2 workup_sandmeyer Quench, Extract, Purify -> Aryl Halide sandmeyer->workup_sandmeyer workup_azo Filter, Wash, Dry -> Azo Dye azo->workup_azo

Figure 2: General Experimental Workflow
Protocol 1: In Situ Preparation of 4-Benzyloxybenzenediazonium Chloride

This is the foundational protocol for generating the diazonium salt solution, which is then used directly in subsequent reactions.

Materials:

  • 4-Benzyloxyaniline hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice-salt bath

Procedure:

  • Amine Suspension: In the three-neck flask, suspend 1.0 equivalent of 4-benzyloxyaniline hydrochloride in a mixture of concentrated HCl (2.5-3.0 equivalents) and deionized water. The volume should be sufficient to ensure effective stirring.

  • Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the internal temperature of the suspension to 0 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.05 equivalents) in a minimal amount of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the cold, stirred amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A slight yellow to orange color may develop.

  • Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Immediate Use: The resulting pale-yellow solution of 4-benzyloxybenzenediazonium chloride is now ready for immediate use in the next synthetic step. DO NOT store this solution or allow it to warm up.

Protocol 2: Application in a Sandmeyer Reaction (Synthesis of 4-Benzyloxy-1-chlorobenzene)

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt to an aryl halide using a copper(I) salt catalyst. [7][8] Procedure:

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 equivalents) in concentrated HCl.

  • Reaction: Cool the CuCl solution in an ice bath. Slowly add the freshly prepared 4-benzyloxybenzenediazonium chloride solution (from Protocol 1) to the stirred CuCl solution.

  • Gas Evolution: Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, manageable rate of gas release.

  • Warming: After the addition is complete and gas evolution has subsided, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dilute NaOH solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure 4-benzyloxy-1-chlorobenzene.

Protocol 3: Application in an Azo Coupling Reaction (Synthesis of an Azo Dye)

Azo coupling involves the reaction of the electrophilic diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline, to form a brightly colored azo compound. [9][10] Procedure:

  • Coupling Partner Solution: In a separate beaker, dissolve an electron-rich coupling partner, such as 2-naphthol (1.0 equivalent), in an aqueous solution of sodium hydroxide (~2.0 equivalents). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared 4-benzyloxybenzenediazonium chloride solution (from Protocol 1).

  • Precipitation: An intensely colored precipitate (typically red or orange) of the azo dye will form immediately. [11]Maintaining a basic pH is crucial for the reaction with phenols. 4. Completion: Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum precipitation.

  • Isolation: Collect the solid azo dye by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product in a desiccator or a vacuum oven at a low temperature.

Summary & Troubleshooting

Parameter Protocol 1: Diazotization Protocol 2: Sandmeyer Protocol 3: Azo Coupling
Key Reagents 4-Benzyloxyaniline HCl, NaNO₂, HClDiazonium solution, CuClDiazonium solution, 2-Naphthol, NaOH
Temperature 0-5 °C0-5 °C initially, then RT0-5 °C
Stoichiometry ~1:1.05:2.5 (Amine:Nitrite:Acid)~1:1.2 (Diazonium:CuCl)~1:1 (Diazonium:Naphthol)
Key Observation Formation of a clear, pale-yellow solution.Vigorous N₂ gas evolution.Immediate formation of a colored precipitate.

Troubleshooting Common Issues:

  • Brown/Black Solution During Diazotization: Indicates decomposition. The temperature may have risen above 5 °C. Discard the reaction safely and restart, ensuring better temperature control.

  • Low Yield in Sandmeyer Reaction: Ensure the CuCl catalyst is active and freshly prepared. Incomplete diazotization could also be a cause.

  • Oily Product in Azo Coupling: The product may have a low melting point or impurities are present. Ensure thorough washing and consider recrystallization for purification. The pH of the coupling medium might be incorrect.

References

  • Diazotization Reaction Mechanism. (2019). BYJU'S. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Accepted Manuscript. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. [Link]

  • Mechanics of Aromatic Diazotization. (2002). Sciencemadness Discussion Board. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Safer alternative for an explosive reaction. (2024). Max-Planck-Gesellschaft. [Link]

  • DIAZONIUM SALTS. (2020). L.S. College Muzaffarpur. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Azo coupling. Wikipedia. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications. Organic Chemistry II. [Link]

  • Diazonium Salts Preparation. BYJU'S. [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2006). Molecules. [Link]

  • Reductive Arylation of Electron-Deficient Olefins. Organic Syntheses Procedure. [Link]

  • Diazonium Salts. CK-12 Foundation. [Link]

  • Azo Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of diazonium salts. Organic Chemistry Portal. [Link]

  • Importance of Diazonium Salts in Synthesis of Aromatic Compounds. Toppr. [Link]

  • some reactions of diazonium ions. (2016). Chemguide. [Link]

  • Key Applications of Diazonium Salts in Chemistry. Vedantu. [Link]

  • Recent Applications of Arene Diazonium Salts in Organic Synthesis. ChemInform. [Link]

  • Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (2014). Baghdad Science Journal. [Link]

  • DIAZOTIZATION TITRATION. K K Wagh College of Pharmacy, Nashik. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation and degradation of 4-Benzyloxyaniline hydrochloride in storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 4-Benzyloxyaniline hydrochloride (CAS: 51388-20-6). It addresses the compound's susceptibility to oxidative degradation and hydrolysis, providing actionable protocols for storage, handling, and remediation.

Diagnostic & Identification: Is my compound compromised?

Q: What are the visual indicators of degradation?

A: Pure 4-Benzyloxyaniline hydrochloride should appear as a white to off-white crystalline powder . The primary failure mode is auto-oxidation , accelerated by moisture and light.

StatusVisual AppearanceChemical ImplicationAction Required
Optimal White / Off-white crystalsHigh purity (>98%)Proceed with experiment.
Early Stage Pale beige or faint pinkTrace oxidation products (Quinone imines)Usable for non-critical steps; recrystallize for sensitive assays.
Degraded Dark brown / Grey / BlackSignificant polymerization & azo-formationSTOP. Purification required. Do not use.
Wet/Clumpy Caking or liquid filmHygroscopic moisture absorptionDry under vacuum; check purity before use.
Q: My sample has turned brown. What is the chemical mechanism?

A: The "browning" is a cascade reaction common to electron-rich aniline derivatives.

  • Radical Initiation: Light or trace metals catalyze the abstraction of a hydrogen atom from the ammonium/amine group.

  • Coupling: The resulting radical species couple to form hydrazine-like intermediates or polymerize into complex, conjugated oligomers (aniline black-like structures).

  • Chromophore Formation: These conjugated systems absorb visible light strongly, resulting in the characteristic brown/black color.

Storage Protocols: Preventing Degradation

Q: What are the absolute best-practice storage conditions?

A: To maximize shelf life, you must inhibit the three vectors of decay: Oxygen, Moisture, and Light .

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the oxidation rate.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a better "blanket" over the solid in the vial.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.

Decision Logic for Storage

The following flowchart outlines the decision process for handling incoming and in-use inventory.

StorageWorkflow Start New Shipment Arrives Inspect Visual Inspection (White/Off-White?) Start->Inspect Pass Pass: White Solid Inspect->Pass Yes Fail Fail: Brown/Discolored Inspect->Fail No Split Aliquot into single-use vials (Argon purge) Pass->Split Purify Perform Recrystallization (See Protocol) Fail->Purify Freeze Store at -20°C (Secondary Desiccator) Split->Freeze Use Thaw to RT in Desiccator (Prevent Condensation) Freeze->Use Experiment Day Purify->Split Use->Freeze Unused Portion (Re-purge Argon)

Figure 1: Workflow for receiving, inspecting, and storing labile aniline derivatives.

Handling & Usage: Best Practices

Q: How do I handle the compound without introducing moisture?

A: The hydrochloride salt is hygroscopic. When you remove a cold vial from the freezer, condensation will immediately form on the outer and inner surfaces if opened too quickly.

Protocol for Opening:

  • Remove vial from -20°C storage.

  • Place in a desiccator cabinet and allow to warm to Room Temperature (20-25°C) . This usually takes 30-60 minutes.

  • Why? Opening a cold vial attracts atmospheric water vapor, which dissolves the salt surface, creating a localized acidic solution that accelerates oxidation.

Q: Can I use this in aqueous solution?

A: Yes, but stability is pH-dependent.

  • Acidic pH (< 4): Stable. The protonated ammonium form (

    
    ) is resistant to oxidation.
    
  • Neutral/Basic pH (> 7): Unstable. The free base (

    
    ) is highly susceptible to rapid oxidation. Prepare these solutions immediately before use and keep them on ice, protected from light.
    

Remediation: Recrystallization Protocol

Q: My compound is degraded (brown). Can I purify it?

A: Yes. Recrystallization is effective because the colored polymeric impurities are often significantly less soluble (or vastly more soluble) than the pure salt depending on the solvent system.

Methodology: Ethanol/Water Recrystallization This protocol utilizes the solubility differential between the hydrochloride salt and its oxidation products.

Reagents:

  • Absolute Ethanol (EtOH)

  • Deionized Water[1][2]

  • Activated Charcoal (optional, for removing stubborn color)

  • HCl (conc.) - trace amount

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude brown solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (approx. 60°C). Swirl to dissolve.[1]

    • Note: If the solid does not dissolve readily, add water dropwise until dissolution is complete.

    • Critical Step: Add 1-2 drops of concentrated HCl. This ensures the amine remains fully protonated, preventing free-base formation during heating.

  • Decolorization (If deeply colored):

    • Add a small amount (1-2% by weight) of activated charcoal.

    • Stir hot for 5 minutes.

    • Filter while hot through a Celite pad or fluted filter paper to remove charcoal.[2]

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.[1][2]

    • Once ambient, move the flask to an ice bath (0-4°C) for 30 minutes.

    • White needles or plates should precipitate.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold ethanol/ether (1:1 mixture).

    • Dry under high vacuum for 4-6 hours.

Validation: Check the melting point. Pure 4-Benzyloxyaniline hydrochloride decomposes/melts around 228°C (dec) [1].

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield after Recrystallization Too much solvent used.Evaporate 50% of the solvent and re-cool.
Product remains brown Oxidation products are trapped in crystal lattice.Repeat recrystallization with activated charcoal step.[1]
Oil forms instead of crystals "Oiling out" due to impurities lowering melting point.Re-heat, add slightly more ethanol, and cool very slowly. Scratch glass to induce nucleation.
Smell of almonds/benzaldehyde Hydrolysis of the ether linkage.The benzyl ether has cleaved. The compound is irreversibly damaged. Discard.

References

  • National Institutes of Health (NIH) - PubChem. (2024). 4-Benzyloxyaniline Compound Summary. Available at: [Link]

Sources

Minimizing side reactions during the alkylation of 4-Benzyloxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

4-Benzyloxyaniline hydrochloride (CAS: 51388-20-6) is a valuable building block, often used as a scaffold in medicinal chemistry due to the protected phenol group. However, its alkylation presents three distinct mechanistic challenges that lead to side reactions:

  • Nucleophilicity vs. Salt Form: The starting material is a hydrochloride salt. It is non-nucleophilic until deprotonated. Incomplete neutralization leads to stalled reactions, while aggressive neutralization in the presence of oxygen leads to rapid oxidation (tarring).

  • The "Over-Alkylation" Trap: The product of mono-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group. This kinetic preference drives the formation of unwanted dialkylated and quaternary ammonium byproducts.[1]

  • Redox Instability: The electron-rich nature of the 4-alkoxy aniline core makes it highly susceptible to oxidation, forming quinone-imine type impurities that darken the reaction mixture and trap reactive intermediates.

This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation due to its superior kinetic control compared to direct alkylation with halides.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the reaction network, highlighting the desired pathway versus the competing side reactions (Over-alkylation, Oxidation, and Deprotection).

ReactionNetwork Start 4-Benzyloxyaniline HCl Salt FreeBase Free Aniline (Nucleophilic) Start->FreeBase Base Neutralization (e.g., Et3N, K2CO3) Mono TARGET: Mono-Alkylated Product FreeBase->Mono Primary Alkylation (Controlled) Oxid Impurity: Quinone/Azo Species (Dark Tars) FreeBase->Oxid O2 / Air Exposure Di Impurity: Dialkylated Amine Mono->Di Over-Alkylation (Rapid if unmanaged) Mono->Oxid O2 / Air Exposure DeBn Impurity: De-benzylated Phenol Mono->DeBn Acid Hydrolysis or H2/Pd Hydrogenolysis

Figure 1: Reaction network showing the transition from the stable HCl salt to the reactive free base and potential divergent pathways.

Standardized Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination (Recommended)

Best for: High selectivity, mild conditions, preventing over-alkylation.

Reagents:

  • Substrate: 4-Benzyloxyaniline HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.05 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.0 equiv) — Critical for freeing the amine.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Free-Basing In Situ: Suspend 4-Benzyloxyaniline HCl in DCE. Add 1.0 equivalent of TEA. Stir for 15-30 mins under Nitrogen. The solution should clarify or change consistency as the free amine is released.

  • Imine Formation: Add the aldehyde (1.05 equiv). If the aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH, 0.1 equiv) to activate the carbonyl. Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the aniline and formation of the imine (often less polar).

  • Reduction: Cool to 0°C (optional, but good for selectivity). Add STAB portion-wise.

    • Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before it forms the imine, nor will it reduce the imine to the amine too fast, allowing for thermodynamic control [1].

  • Quench: Quench with saturated NaHCO3. Extract with DCM.[2]

Protocol B: Direct Alkylation with Alkyl Halides

Best for: Simple alkyl groups (Methyl, Ethyl) where reductive amination is not possible. High risk of over-alkylation.[2]

Reagents:

  • Substrate: 4-Benzyloxyaniline HCl (1.0 equiv)

  • Alkylating Agent: R-Br or R-I (0.8 - 0.9 equiv) — Sub-stoichiometric is key.

  • Base: K2CO3 (2.5 equiv) or Cs2CO3.

  • Solvent: DMF or Acetonitrile.[3]

Step-by-Step:

  • Preparation: Dissolve aniline HCl and Base in solvent. Stir 30 mins to ensure neutralization.

  • Slow Addition: Dissolve the Alkyl Halide in a small volume of solvent. Add this solution dropwise over 1-2 hours using a syringe pump or addition funnel.

    • Mechanism:[4][5] By keeping the concentration of the alkylating agent low, you statistically favor the reaction with the highly abundant unreacted aniline rather than the newly formed product [2].

  • Termination: Stop the reaction before full conversion (e.g., at 80-90% conversion) to avoid pushing the reaction toward the dialkylated product.

Troubleshooting Guide

Use this logic flow to diagnose experimental failures.

Troubleshooting Problem Identify Issue Dark Mixture turned Black/Tar Problem->Dark MultiSpot TLC: Multiple Spots (Dialkylation) Problem->MultiSpot NoRxn No Reaction / Stalled at Start Problem->NoRxn Sol_Oxid CAUSE: Oxidation FIX: Degas solvents, Use N2 atm, Check reagent purity Dark->Sol_Oxid Sol_Over CAUSE: Fast Kinetics FIX: Switch to Reductive Amination OR Add alkyl halide slower MultiSpot->Sol_Over Sol_Salt CAUSE: HCl Salt Inhibition FIX: Add 1.0 eq organic base (TEA) to release nucleophile NoRxn->Sol_Salt

Figure 2: Decision tree for common alkylation failures.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Rapid darkening (Brown/Black) Oxidation of the electron-rich aniline free base.Strict Inert Atmosphere: Sparge solvents with Argon/Nitrogen for 15 mins before use. Ensure the reaction vessel is sealed under positive pressure.
Formation of Dialkylated Product (>10%) Alkylating agent concentration too high or reaction left too long.Switch to Protocol A (Reductive Amination). If using Protocol B, reduce alkyl halide equivalents to 0.8 and accept lower conversion (recycle starting material).
Low Conversion / Stalled Reaction Failure to neutralize the HCl salt.Check Base: Ensure you added at least 1.0 equiv of base (TEA/DIPEA) specifically to neutralize the HCl before counting base equivalents for the reaction.
Loss of Benzyl Group Acidic hydrolysis or Hydrogenolysis.Avoid Strong Acids: Do not use strong mineral acids. If using reductive amination, use weak acids (AcOH).[6] Avoid Pd/C: Do not use catalytic hydrogenation for the reduction step if the benzyl group must be retained; use hydride reagents (STAB/NaBH4) instead [3].

Frequently Asked Questions (FAQs)

Q1: Do I really need to add a base if I'm doing reductive amination? A: Yes. You are starting with the hydrochloride salt. In acidic media, the nitrogen is protonated (


) and cannot attack the aldehyde to form the imine. You must add at least 1.0 equivalent of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to "free base" the aniline in situ [4].

Q2: Can I use Sodium Borohydride (NaBH4) instead of Sodium Triacetoxyborohydride (STAB)? A: You can, but STAB is preferred. NaBH4 is a stronger reducing agent and might reduce the aldehyde to an alcohol before it reacts with the amine. If you must use NaBH4, form the imine first (stir amine + aldehyde for 2 hours), then add NaBH4. STAB allows for a "one-pot" procedure because it selectively reduces the imine over the aldehyde [1].

Q3: Why is 4-Benzyloxyaniline so prone to turning black? A: The benzyloxy group is electron-donating, making the aniline ring very electron-rich. This lowers the oxidation potential, making it easy for atmospheric oxygen to abstract an electron, leading to radical species that polymerize into dark "aniline blacks" or tars. Always store the solid salt in the dark and run reactions under inert gas.

Q4: How do I remove the unreacted starting material if I stop the reaction early? A: Since the product is a secondary amine and the starting material is a primary amine, they can often be separated by column chromatography (the secondary amine is usually less polar). Alternatively, you can scavenge the primary amine using a polymer-supported aldehyde resin or an isocyanate scavenger during workup.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Benzyl Ethers cleavage conditions).

  • BenchChem Technical Support. "Troubleshooting side reactions in the N-alkylation of aniline."

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Interpretation of 4-Benzyloxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers an in-depth interpretation of the ¹H-NMR and ¹³C-NMR spectra of 4-benzyloxyaniline hydrochloride, a versatile building block in medicinal chemistry. By dissecting the spectral data, we aim to provide a robust framework for its characterization, moving beyond a mere listing of peaks to explain the causal relationships between molecular structure and spectral appearance.

The Structural Significance of 4-Benzyloxyaniline Hydrochloride

4-Benzyloxyaniline hydrochloride is a key intermediate in the synthesis of various biologically active molecules. Its structure marries a p-substituted aniline ring with a benzyloxy group, introducing both hydrogen-bond donating and accepting functionalities, as well as aromatic systems capable of π-stacking interactions. The hydrochloride salt form enhances its stability and aqueous solubility, properties often desired in drug development. Accurate spectral interpretation is crucial to confirm its identity and purity, ensuring the integrity of subsequent synthetic transformations.

Deciphering the ¹H-NMR Spectrum: A Proton-by-Proton Analysis

The ¹H-NMR spectrum of 4-benzyloxyaniline hydrochloride, typically recorded in a solvent like DMSO-d₆ to ensure solubility and minimize proton exchange of the ammonium group, is predicted to exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H-NMR Spectral Data for 4-Benzyloxyaniline Hydrochloride:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~10.0 - 11.0Broad Singlet3H-NH₃⁺
b~7.30 - 7.50Multiplet5HPhenyl H (C₆H₅-)
c~7.20Doublet2HAr-H (ortho to -NH₃⁺)
d~7.00Doublet2HAr-H (ortho to -OCH₂-)
e~5.10Singlet2H-OCH₂-

Analysis of the Predicted ¹H-NMR Spectrum:

  • The Ammonium Protons (-NH₃⁺, Signal a): The protonation of the aniline nitrogen to form an ammonium salt dramatically deshields the attached protons. Consequently, a broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10.0 and 11.0 ppm.[1][2] The broadness of this peak is a result of rapid chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom. In a D₂O exchange experiment, this peak would disappear, confirming its assignment as labile protons.

  • The Phenyl Protons of the Benzyl Group (C₆H₅-, Signal b): The five protons on the terminal phenyl ring of the benzyloxy group are expected to appear as a multiplet in the aromatic region, around δ 7.30-7.50 ppm. The electronic environment of these protons is largely unperturbed by the rest of the molecule, leading to a complex splitting pattern typical of a monosubstituted benzene ring.

  • The Aromatic Protons of the Aniline Ring (Signals c and d): The aniline ring is para-substituted, resulting in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • Protons ortho to the -NH₃⁺ group (Signal c): The strongly electron-withdrawing ammonium group deshields the ortho protons, shifting them downfield to approximately δ 7.20 ppm. These protons will appear as a doublet due to coupling with the adjacent protons (ortho to the -OCH₂- group). The typical ortho coupling constant (³J) in aromatic systems is in the range of 6-10 Hz.[3][4]

    • Protons ortho to the -OCH₂- group (Signal d): The ether linkage is an electron-donating group, which shields the ortho protons, causing them to resonate at a higher field (upfield) compared to the other set of aromatic protons, around δ 7.00 ppm. These will also appear as a doublet due to coupling with the protons ortho to the -NH₃⁺ group.

  • The Methylene Protons (-OCH₂-, Signal e): The two protons of the methylene bridge are chemically equivalent and are deshielded by the adjacent oxygen atom. They are expected to appear as a sharp singlet around δ 5.10 ppm. The absence of adjacent protons results in a singlet multiplicity.

Unveiling the Carbon Skeleton: The ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted ¹³C-NMR Spectral Data for 4-Benzyloxyaniline Hydrochloride:

SignalChemical Shift (δ, ppm)Assignment
1~155.0Ar-C (para to -NH₃⁺)
2~137.0Quaternary Ar-C (ipso-C of C₆H₅-)
3~130.0Ar-C (ortho to -NH₃⁺)
4~129.0Ar-C (meta/para of C₆H₅-)
5~128.5Ar-C (ortho of C₆H₅-)
6~116.0Ar-C (ortho to -OCH₂-)
7~115.0Quaternary Ar-C (ipso-C attached to -NH₃⁺)
8~70.0-OCH₂-

Analysis of the Predicted ¹³C-NMR Spectrum:

  • Aromatic Carbons:

    • The Carbon Bearing the Ether Linkage (Signal 1): This carbon (para to the -NH₃⁺ group) is attached to the electron-donating oxygen and is expected to be the most downfield of the aniline ring carbons, around δ 155.0 ppm.

    • The Quaternary Carbon of the Benzyl Phenyl Group (Signal 2): The ipso-carbon of the benzyl group's phenyl ring will appear around δ 137.0 ppm.

    • Carbons Ortho to the Ammonium Group (Signal 3): The electron-withdrawing -NH₃⁺ group deshields the ortho carbons, placing their signal at approximately δ 130.0 ppm.

    • Carbons of the Benzyl Phenyl Ring (Signals 4 and 5): The remaining carbons of the terminal phenyl ring will resonate in the typical aromatic region of δ 128.0-129.0 ppm.

    • Carbons Ortho to the Ether Linkage (Signal 6): The electron-donating nature of the benzyloxy group shields the ortho carbons, shifting them upfield to around δ 116.0 ppm.

    • The Carbon Bearing the Ammonium Group (Signal 7): The ipso-carbon attached to the -NH₃⁺ group is expected to be shielded relative to the other substituted carbon of the aniline ring, appearing around δ 115.0 ppm.

  • The Methylene Carbon (-OCH₂-, Signal 8): This aliphatic carbon, being attached to an electronegative oxygen atom, will be found downfield from typical alkane carbons, at approximately δ 70.0 ppm.

Visualizing the Connectivity: Molecular Structure and NMR Assignments

To visually represent the relationships between the structure and the NMR data, the following diagrams are provided.

experimental_workflow SamplePrep Sample Preparation (10-20 mg in DMSO-d6) HNMR 1H-NMR Acquisition (400 MHz, 16-64 scans) SamplePrep->HNMR CNMR 13C-NMR Acquisition (100 MHz, 1024+ scans) SamplePrep->CNMR Processing Data Processing (FT, Phasing, Baseline Correction) HNMR->Processing CNMR->Processing Analysis Spectral Analysis (Referencing, Integration, Assignment) Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Comparison with Alternatives and Purity Assessment

The NMR spectra of 4-benzyloxyaniline hydrochloride can be readily distinguished from potential starting materials or side products.

  • 4-Nitrophenol (Starting Material): Would lack the signals for the benzyl group and the aniline protons, and would show a distinctly different aromatic pattern due to the strongly electron-withdrawing nitro group.

  • Benzyl Bromide (Starting Material): Would show a characteristic benzylic CH₂Br signal around δ 4.5 ppm and the aromatic signals of the benzyl group, but no signals corresponding to the aniline moiety.

  • 4-Benzyloxyaniline (Free Base): The most significant difference would be the absence of the broad -NH₃⁺ peak and the upfield shift of the aromatic protons ortho to the amino group due to the electron-donating nature of the neutral -NH₂ group.

NMR is also a powerful tool for assessing the purity of the compound. The presence of unexpected peaks in the spectra would indicate impurities, which could potentially be identified by their characteristic chemical shifts and coupling patterns.

Conclusion

The comprehensive interpretation of ¹H and ¹³C-NMR spectra is an indispensable tool for the structural verification and purity assessment of 4-benzyloxyaniline hydrochloride. By understanding the influence of the anilinium and benzyloxy moieties on chemical shifts and coupling constants, researchers can confidently confirm the identity of this important synthetic intermediate. This guide provides a detailed predictive framework for this analysis, empowering scientists in their drug discovery and development endeavors.

References

  • Coupling Constants - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018). Retrieved from [Link]

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A Senior Application Scientist's Guide to IR Spectroscopy for the Validation of 4-Benzyloxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the Infrared (IR) spectroscopy peak assignments for 4-Benzyloxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peak values. It delves into the causal relationships between molecular structure and spectral features, offering a robust framework for validating this important chemical intermediate. We will compare the hydrochloride salt with its free base counterpart to highlight the critical spectral shifts that confirm successful salt formation and overall compound identity.

The Strategic Role of IR Spectroscopy in Quality Control

In the landscape of pharmaceutical development and chemical synthesis, unequivocal confirmation of a molecule's identity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and cost-effective first-line technique for this purpose. The principle is straightforward: a molecule's covalent bonds vibrate at specific, quantized frequencies when they absorb infrared radiation. These vibrations (stretching, bending, rocking) are unique to the functional groups present and the overall molecular architecture. The resulting IR spectrum is, in essence, a molecular "fingerprint."[1]

For a compound like 4-Benzyloxyaniline hydrochloride, IR spectroscopy is not just about confirming the presence of its constituent parts—the aniline core, the benzyl ether linkage—but critically, it validates the successful protonation of the amine group, distinguishing the salt from the free base. This distinction is crucial, as the salt form often possesses different solubility, stability, and handling properties essential for downstream applications.

Structural Anatomy and Expected Vibrational Modes

Before interpreting the spectrum, we must dissect the molecule itself. 4-Benzyloxyaniline hydrochloride comprises several key functional groups, each with characteristic vibrational modes:

  • Protonated Aromatic Amine (-NH₃⁺Cl⁻): The primary amine of the aniline moiety is protonated to form an ammonium salt. This is the most significant point of differentiation from the free base.

  • Aryl Alkyl Ether (Ar-O-CH₂-Ar'): The benzyloxy group is an ether linkage connecting an aromatic ring to a methylene group.

  • Aromatic Rings: Two benzene rings are present, each with its own set of C-H and C=C vibrations. The aniline ring is para-disubstituted.

  • Methylene Bridge (-CH₂-): The aliphatic linker between the ether oxygen and the benzyl ring.

Our analysis will focus on identifying the signals corresponding to these groups and, most importantly, the changes induced by the hydrochloride formation.

Comparative Spectral Analysis: Hydrochloride Salt vs. Free Base

The most powerful validation comes from comparing the spectrum of the hydrochloride salt to that of the 4-Benzyloxyaniline free base. The protonation of the nitrogen atom dramatically alters the vibrational characteristics of the N-H bonds, providing a clear diagnostic marker.

The workflow for this validation process is outlined below:

IR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation prep Prepare KBr Pellet or ATR Crystal Surface sample Grind 1-2 mg Sample with ~150 mg Dry KBr press Press into Transparent Pellet bg Acquire Background Spectrum (Pure KBr or Empty ATR) press->bg sg Acquire Sample Spectrum bg->sg process Process Data (Baseline Correction) sg->process assign Assign Key Peaks (Compare to Reference) process->assign validate Validate Structure (Confirm -NH₃⁺, Ether, etc.) assign->validate decision Pass / Fail? validate->decision

Caption: Workflow for the validation of 4-Benzyloxyaniline hydrochloride via FTIR spectroscopy.

Data Summary: Key Peak Assignments

The following table summarizes the expected vibrational frequencies for 4-Benzyloxyaniline hydrochloride and contrasts them with its free base form. This direct comparison is the cornerstone of the validation process.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for 4-Benzyloxyaniline HClExpected Wavenumber (cm⁻¹) for 4-Benzyloxyaniline (Free Base)Notes on Interpretation
Ammonium/Amine N-H Stretch2500-3000 (very broad, strong) 3350-3500 (two sharp, medium peaks)This is the primary validation point . The broad "ammonium band" replaces the two distinct primary amine peaks upon protonation.[2][3][4]
N-H Bend~1600-1560 and ~1550-1500 (medium)~1620 (medium)The -NH₃⁺ group shows characteristic bending modes, which differ from the -NH₂ scissoring vibration.[2][3][5]
Aromatic Rings Aromatic C-H Stretch3000-3100 (multiple, sharp, weak-medium)3000-3100 (multiple, sharp, weak-medium)Peaks appearing above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[6][7][8]
Aromatic C=C Stretch~1610, ~1510, ~1450 (multiple, medium-strong)~1610, ~1510, ~1450 (multiple, medium-strong)These in-ring vibrations are characteristic of the benzene rings and are largely unaffected by protonation.[1][6]
Ether Linkage Asymmetric C-O-C Stretch~1250 (strong, sharp) ~1250 (strong, sharp)This strong absorption confirms the presence of the aryl-O bond of the ether.[9][10][11]
Symmetric C-O-C Stretch~1040 (medium) ~1040 (medium)This second ether band confirms the O-CH₂ alkyl portion of the linkage.[11]
Aliphatic C-H C-H Stretch2850-2960 (weak-medium)2850-2960 (weak-medium)These peaks arise from the -CH₂- group and are often superimposed on the broad ammonium band in the salt.
C-N Bond C-N Stretch~1220-1350 (medium)~1220-1350 (medium)The aromatic C-N stretch is a reliable indicator of the aniline substructure.[4][12]
Analysis of Key Spectral Regions
  • The 3500-2500 cm⁻¹ Region (N-H and C-H Stretches):

    • Validation Target (Hydrochloride): The spectrum must exhibit a prominent, very broad absorption band spanning from approximately 3000 cm⁻¹ down to 2500 cm⁻¹, often with smaller C-H peaks superimposed on it.[3][4] This "ammonium band" is the result of N-H stretching vibrations within the -NH₃⁺ group, broadened by extensive hydrogen bonding in the solid crystal lattice. Its presence is definitive proof of salt formation.

    • Alternative (Free Base): The free base would instead show two distinct, sharper peaks typically around 3420 cm⁻¹ (asymmetric stretch) and 3350 cm⁻¹ (symmetric stretch).[12][13][14] The complete absence of these two peaks is required to confirm full conversion to the hydrochloride salt.

  • The 1700-1400 cm⁻¹ Region (Double Bonds and Bending):

    • Validation Target (Hydrochloride): Look for the characteristic in-ring C=C stretching vibrations of the aromatic rings around 1610, 1510, and 1450 cm⁻¹.[8] Additionally, the N-H bending modes of the -NH₃⁺ group are expected here, typically around 1600-1560 cm⁻¹.[2]

    • Comparison Point: These aromatic peaks will be present in both the salt and the free base. However, a shift or change in the shape of the bands around 1600 cm⁻¹ can further support the change from an -NH₂ group to an -NH₃⁺ group.

  • The 1300-1000 cm⁻¹ Region (Ether and C-N Linkages):

    • Validation Target (Hydrochloride): The presence of the benzyloxy group is unequivocally confirmed by a very strong, sharp peak around 1250 cm⁻¹.[9][10][15] This is due to the asymmetric C-O-C stretching of the aryl ether. A second, medium-intensity peak near 1040 cm⁻¹ corresponding to the symmetric stretch should also be present.[11] These peaks are essential to confirm the full structure beyond the aniline core.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[16] Its success hinges on the meticulous exclusion of moisture, which has strong IR absorptions that can obscure the sample spectrum.[17]

Materials:

  • 4-Benzyloxyaniline hydrochloride sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle, cleaned and dried.

  • Pellet press die set (e.g., 13 mm).

  • Hydraulic press.

  • FTIR Spectrometer.

Procedure:

  • Sample Preparation: In the agate mortar, place approximately 1-2 mg of the 4-Benzyloxyaniline hydrochloride sample.

  • Grinding: Grind the sample to a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering.[18]

  • Mixing: Add approximately 150-200 mg of the pre-dried KBr to the mortar.[16] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Work quickly to minimize moisture absorption from the atmosphere.[16][19]

  • Pellet Formation: Transfer the powder mixture into the sleeve of the pellet press die. Assemble the die and place it in the hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent, or translucent disc.[17]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

  • Background Collection: First, run a background spectrum using a pure KBr pellet or an empty sample chamber to account for atmospheric CO₂ and H₂O, as well as any signals from the KBr itself.

  • Sample Analysis: Collect the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is a modern alternative that requires minimal sample preparation.[20][21] A small amount of the solid powder is simply placed on the ATR crystal (e.g., diamond), and pressure is applied with a clamp to ensure good contact.[22] This method is faster and less susceptible to moisture issues, making it ideal for rapid screening.

Conclusion: A Self-Validating System

By using this comparative guide, the IR spectrum of 4-Benzyloxyaniline hydrochloride becomes a self-validating system. The analyst is not merely matching peaks to a list but is actively seeking confirmatory evidence and the absence of contradictory signals.

Final Validation Checklist:

  • PRESENT: A very broad, strong N-H stretch between 2500-3000 cm⁻¹.

  • ABSENT: Two distinct, sharp N-H stretches between 3350-3500 cm⁻¹.

  • PRESENT: A strong, sharp aryl C-O stretch around 1250 cm⁻¹.

  • PRESENT: Characteristic aromatic C=C and C-H stretches in their expected regions.

The presence of all key features, especially the dramatic shift from a primary amine to an ammonium salt signature, provides authoritative confirmation of the identity and quality of 4-Benzyloxyaniline hydrochloride.

References

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2023). Kintek Press. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Ir Spectra Of Ether. (2024). [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

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  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy. (2023). YouTube. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. [Link]

  • ATR-FTIR spectra of solid samples after filtration during one of the... ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (1951). Canadian Science Publishing. [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

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  • Infrared Spectroscopy. California State University, Dominguez Hills. [Link]

  • 4-Benzyloxyaniline. PubChem. [Link]

  • FTIR spectrum of neat CH3NH2·HCl. ResearchGate. [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • N-H Stretching and Bending Vibrations. (2023). YouTube. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

  • Benzenamine, 4-methoxy-. NIST WebBook. [Link]

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A Senior Application Scientist's Comparative Guide to Quantitative Analysis of 4-Benzyloxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Benzyloxyaniline hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis.[1][2] We will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Argentometric Titration. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quality control standards.

Introduction: The Analytical Imperative for 4-Benzyloxyaniline Hydrochloride

4-Benzyloxyaniline hydrochloride (CAS No. 51388-20-6) is a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and quality of the final product. The accurate quantification of this compound, therefore, is not merely a procedural step but a foundational requirement for regulatory compliance and successful research outcomes.

The selection of an analytical method is a critical decision, contingent on factors such as specificity, sensitivity, accuracy, precision, and the intended application—from in-process control to final product release and reference standard characterization. This guide will provide the technical insights and experimental frameworks necessary to make an informed choice.

The Cornerstone of Analysis: The Reference Standard

Before any quantitative analysis can be performed, a well-characterized reference standard is essential. A reference standard for 4-Benzyloxyaniline hydrochloride should have a documented purity, typically ≥98%, and be accompanied by a Certificate of Analysis (CoA) detailing its identity and characterization by methods such as NMR, Mass Spectrometry, and IR spectroscopy.[3] The quantitative value assigned to this standard becomes the benchmark against which all subsequent measurements are compared.

Comparative Analysis of Quantitative Techniques

We will now explore the three most common analytical techniques for the quantification of 4-Benzyloxyaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is the premier technique for the assay and impurity profiling of organic molecules due to its high resolving power and specificity.[4][5] For aniline derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed.[6]

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. 4-Benzyloxyaniline, being a moderately nonpolar molecule, is retained on the column and then eluted by an organic modifier (like acetonitrile or methanol) in the mobile phase. The hydrochloride salt ensures solubility in the aqueous component of the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard using a UV detector.

Workflow for HPLC Analysis of 4-Benzyloxyaniline HCl

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing Standard Accurately weigh Reference Standard Diluent Dissolve in Mobile Phase to known concentration (e.g., 1 mg/mL) Standard->Diluent Sample Accurately weigh Test Sample Sample->Diluent System HPLC System with C18 Column & UV Detector Diluent->System Load onto Autosampler Inject Inject Standard & Sample (e.g., 10 µL) System->Inject Elute Elute with Mobile Phase (e.g., ACN:H2O) Inject->Elute Integrate Integrate Peak Area from Chromatogram Elute->Integrate Detect & Record Signal Calculate Calculate Assay (%) via External Standard Method Integrate->Calculate

Caption: Workflow for HPLC quantification.

Detailed Experimental Protocol (Example):

  • Instrumentation: HPLC system with a UV detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][7]

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic or phosphoric acid to improve peak shape) in a 70:30 (v/v) ratio.[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[5]

  • Standard Preparation: Prepare a stock solution of the 4-Benzyloxyaniline hydrochloride reference standard at approximately 1.0 mg/mL in the mobile phase.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • System Suitability: Before analysis, perform replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the analyte peak should be ≤ 2.0.

  • Quantification: Calculate the assay percentage using the external standard formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Trustworthiness through Validation: The reliability of this method is ensured through validation according to ICH guidelines.[9] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks from impurities or degradation products at the retention time of the analyte.

  • Linearity: Achieved over a concentration range (e.g., 0.01 to 1.5 mg/mL), with a correlation coefficient (R²) > 0.999.[5]

  • Accuracy & Precision: Determined by recovery studies and replicate analyses, with RSD values typically below 1.5%.[6]

Argentometric Titration: A Classic Assay Method

For the hydrochloride salt, a direct titration of the chloride ion provides a robust and high-precision method for assay determination. This is often listed on supplier specifications.[10]

Principle of the Method: Argentometric titration involves the reaction of chloride ions (from the hydrochloride salt) with silver ions (from a silver nitrate titrant) to form an insoluble precipitate, silver chloride (AgCl). Ag⁺(aq) + Cl⁻(aq) → AgCl(s) The endpoint can be detected potentiometrically or with a chemical indicator. This method directly measures the molar quantity of the hydrochloride salt.

Detailed Experimental Protocol (Example):

  • Instrumentation: Potentiometric titrator with a silver electrode or manual titration setup.

  • Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Sample Preparation: Accurately weigh approximately 200 mg of 4-Benzyloxyaniline hydrochloride, dissolve in ~50 mL of deionized water, and add 1 mL of nitric acid.

  • Titration: Titrate the sample solution with 0.1 M AgNO₃.

  • Endpoint Detection:

    • Potentiometric: Detect the point of maximum inflection in the potential (mV) vs. volume of titrant (mL) curve.

    • Indicator: Use potassium chromate as an indicator (Mohr's method), though potentiometric detection is preferred to avoid interferences.

  • Quantification: Calculate the assay percentage based on the volume of titrant consumed: Assay (%) = (V_AgNO3 * M_AgNO3 * MW_Analyte) / (Weight_Sample * 10) * 100 Where:

    • V_AgNO3 = Volume of AgNO₃ titrant in mL

    • M_AgNO3 = Molarity of AgNO₃ titrant

    • MW_Analyte = Molecular weight of 4-Benzyloxyaniline HCl (235.71 g/mol )[10]

    • Weight_Sample = Weight of the sample in mg

Workflow for Titrimetric Analysis

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately weigh ~200 mg Sample Dissolve Dissolve in DI Water & Acidify Weigh->Dissolve Titrate Titrate with standardized 0.1 M Silver Nitrate Dissolve->Titrate Endpoint Detect Endpoint (Potentiometric) Titrate->Endpoint Record Record Titrant Volume (mL) Endpoint->Record Calculate Calculate Assay (%) Record->Calculate

Caption: Workflow for Argentometric Titration.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple and rapid technique suitable for preliminary quantification or in-process checks where high specificity is not required.

Principle of the Method: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic rings in 4-Benzyloxyaniline hydrochloride provide strong chromophores that absorb UV light at a characteristic wavelength (λmax). A standard curve is generated by measuring the absorbance of several solutions of the reference standard at known concentrations. The concentration of the sample is then determined by measuring its absorbance and interpolating from the standard curve.

Detailed Experimental Protocol (Example):

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Determine λmax: Scan a dilute solution of 4-Benzyloxyaniline hydrochloride (e.g., 10 µg/mL) from 400 nm to 200 nm to find the wavelength of maximum absorbance.

    • Prepare Standard Curve: Prepare a series of standard solutions ranging from 2 µg/mL to 20 µg/mL. Measure the absorbance of each at the predetermined λmax. Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be > 0.998.

    • Sample Analysis: Prepare a sample solution with a concentration expected to fall within the linear range of the standard curve. Measure its absorbance at λmax.

  • Quantification: Calculate the concentration of the sample using the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration).

Head-to-Head Method Comparison

The choice of method depends critically on the analytical objective. The following table summarizes the performance characteristics of each technique.

ParameterHPLCArgentometric TitrationUV-Vis Spectrophotometry
Specificity High: Resolves analyte from impurities.Moderate: Titrates all halide ions; susceptible to interference from other precipitating agents.Low: Any substance absorbing at λmax will interfere.
Sensitivity High (LOQ typically in µg/mL range).[6]Low: Requires mg quantities of sample.Moderate (LOQ typically in µg/mL range).
Precision High (RSD < 1.5%).[6]Very High (RSD < 0.5%).Good (RSD < 2.0%).
Accuracy High: When using a certified reference standard.High: Considered a primary method if titrant is standardized against a primary standard.Moderate: Dependent on the purity of the sample and specificity.
Throughput Moderate (run times of 10-15 min per sample).[5]Low (manual and labor-intensive).High (rapid measurements).
Application Purity assay, impurity profiling, stability testing, reference standard certification.Primary assay for reference standard certification, bulk material release.Rapid in-process checks, dissolution testing, preliminary screening.

Conclusion and Recommendations

For the comprehensive quality control of 4-Benzyloxyaniline hydrochloride, a multi-faceted approach is recommended.

  • For Reference Standard Certification and Final Product Release: A combination of HPLC for specificity and impurity profiling, alongside Argentometric Titration for an orthogonal, high-precision assay, provides the highest degree of confidence. This dual-method approach ensures both the identity and purity of the material are unequivocally confirmed.

  • For Routine In-Process Control or High-Throughput Screening: UV-Vis Spectrophotometry can be a valuable tool, provided its limitations regarding specificity are understood and it has been validated against a primary method like HPLC for the specific sample matrix.

Ultimately, the validation of any chosen method according to established guidelines is paramount to ensuring the generation of reliable, reproducible, and defensible analytical data.[9]

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 4-Benzyloxyaniline Hydrochloride Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical synthesis, the selection of an optimal synthetic route is a critical decision that profoundly impacts yield, purity, cost-effectiveness, and scalability. 4-Benzyloxyaniline hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a compelling case study for such strategic decision-making.[1] This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this versatile intermediate, starting from either 4-nitrophenol or 4-aminophenol. Drawing upon field-proven insights and experimental data, we will dissect the nuances of each route to empower researchers and drug development professionals in making informed decisions.

At a Glance: Comparative Overview of Synthetic Routes

The choice between the 4-nitrophenol and 4-aminophenol pathways hinges on a trade-off between factors such as the cost and availability of starting materials, the number of synthetic steps, and the ease of purification. The following table summarizes the key quantitative parameters for each route.

ParameterRoute 1: From 4-NitrophenolRoute 2: From 4-Aminophenol
Starting Material 4-Nitrophenol4-Aminophenol
Key Intermediates 4-BenzyloxynitrobenzeneN-protected 4-aminophenol
Overall Yield ~68% (reported total molar yield)[2]Variable, can be high with effective protection
Number of Core Steps 3 (Benzylation, Reduction, Salt Formation)3 (Protection, Benzylation, Deprotection/Salt Formation)
Key Advantages Readily available starting material; well-established reduction methods.Potentially fewer purification challenges if selectivity is high.
Key Disadvantages Requires a dedicated reduction step; potential for incomplete reduction or side reactions.Risk of competitive N-alkylation leading to impurities; requires protection/deprotection steps.[3]

Route 1: The 4-Nitrophenol Pathway - A Three-Step Approach

This classic and widely utilized route commences with the O-benzylation of 4-nitrophenol, followed by the reduction of the nitro group to an amine, and culminates in the formation of the hydrochloride salt.[2]

4-Nitrophenol 4-Nitrophenol 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene 4-Nitrophenol->4-Benzyloxynitrobenzene  O-Benzylation (Benzyl halide, Base) 4-Benzyloxyaniline 4-Benzyloxyaniline 4-Benzyloxynitrobenzene->4-Benzyloxyaniline  Nitro Group Reduction (e.g., H₂/Pd-C, Fe/AcOH) 4-Benzyloxyaniline HCl 4-Benzyloxyaniline HCl 4-Benzyloxyaniline->4-Benzyloxyaniline HCl  Salt Formation (HCl) 4-Aminophenol 4-Aminophenol N-Protected 4-Aminophenol N-Protected 4-Aminophenol 4-Aminophenol->N-Protected 4-Aminophenol  Amino Group Protection (e.g., with Benzaldehyde) N-Protected 4-Benzyloxyaniline N-Protected 4-Benzyloxyaniline N-Protected 4-Aminophenol->N-Protected 4-Benzyloxyaniline  O-Benzylation (Benzyl bromide, K₂CO₃) 4-Benzyloxyaniline HCl 4-Benzyloxyaniline HCl N-Protected 4-Benzyloxyaniline->4-Benzyloxyaniline HCl  Deprotection & Salt Formation (HCl)

Caption: Synthetic workflow for 4-benzyloxyaniline hydrochloride starting from 4-aminophenol.

The Challenge of Selectivity

The primary challenge in this route lies in the competing nucleophilicity of the amino and hydroxyl groups of 4-aminophenol. Direct benzylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating a protection strategy for the more nucleophilic amino group. [3]

A Validated Protocol for Selective O-Benzylation

A reliable method to achieve selective O-benzylation involves the temporary protection of the amino group as an imine. [4][5][6]

  • Protection: The amino group of 4-aminophenol is condensed with benzaldehyde to form a Schiff base (imine). This effectively masks the nucleophilicity of the nitrogen atom.

  • O-Benzylation: The resulting phenylmethyleneaminophenol is then subjected to benzylation with benzyl bromide in the presence of a base like potassium carbonate. The reaction proceeds selectively at the hydroxyl group.

  • Deprotection and Salt Formation: The imine is subsequently hydrolyzed under acidic conditions (using hydrochloric acid), which simultaneously protonates the newly formed aniline to yield the desired 4-benzyloxyaniline hydrochloride. This hydrolysis can be quite efficient, with reported yields of up to 93.5% for the final product after neutralization and purification. [4] Trustworthiness Through Self-Validation: This protocol is inherently self-validating. The successful formation of the imine in the first step is a prerequisite for the selective O-benzylation. The final hydrolysis step not only deprotects the amine but also facilitates the isolation of the product as its stable hydrochloride salt, often in high purity.

Experimental Protocols

Route 1: Synthesis of 4-Benzyloxyaniline Hydrochloride from 4-Nitrophenol

Step 1: Synthesis of 4-Benzyloxynitrobenzene

  • To a stirred solution of 4-nitrophenol in a suitable solvent (e.g., ethanol/water mixture), add potassium carbonate and a catalytic amount of tetrabutylammonium bromide. [2]2. Add benzyl chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [2]4. Upon completion, cool the reaction mixture and isolate the crude 4-benzyloxynitrobenzene by filtration.

  • Wash the solid with water to remove inorganic salts and dry. A yield of approximately 91% can be expected. [2] Step 2: Reduction of 4-Benzyloxynitrobenzene to 4-Benzyloxyaniline (using Fe/AcOH)

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add iron powder and glacial acetic acid. [7]2. Heat the mixture to approximately 50 °C.

  • Add 4-benzyloxynitrobenzene portion-wise, maintaining the reaction temperature between 80-85 °C. [7]4. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Carefully neutralize the acetic acid and work up the reaction to isolate the crude 4-benzyloxyaniline.

Step 3: Formation of 4-Benzyloxyaniline Hydrochloride

  • Dissolve the crude 4-benzyloxyaniline in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add 1:1 dilute hydrochloric acid to the solution at room temperature (20-30 °C) and stir for 20-30 minutes. [2]3. The hydrochloride salt will precipitate out of the solution.

  • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry to obtain 4-benzyloxyaniline hydrochloride. A yield of over 91% for this step can be achieved. [2]

Route 2: Synthesis of 4-Benzyloxyaniline Hydrochloride from 4-Aminophenol

Step 1: Protection of the Amino Group

  • To a stirred solution of 4-aminophenol in methanol, add an equimolar amount of benzaldehyde.

  • Stir the resulting solution at room temperature for approximately 1 hour to facilitate the formation of the phenylmethyleneaminophenol (imine). [4]3. Remove the solvent in vacuo to obtain the crude imine.

Step 2: O-Benzylation

  • Dissolve the crude phenylmethyleneaminophenol in acetone.

  • Add potassium carbonate and an equimolar amount of benzyl bromide.

  • Reflux the mixture for approximately 20 hours. [4] Step 3: Deprotection and Salt Formation

  • After cooling the reaction mixture, treat it with a hydrochloric acid solution to hydrolyze the imine.

  • The 4-benzyloxyaniline hydrochloride will precipitate.

  • Isolate the product by filtration, wash with a suitable solvent like dichloromethane, and dry. [4]

Conclusion: Selecting the Optimal Path Forward

The choice between the 4-nitrophenol and 4-aminophenol routes for the synthesis of 4-benzyloxyaniline hydrochloride is a nuanced decision that depends on the specific priorities of the researcher or production chemist.

The 4-nitrophenol pathway is a robust and well-documented method with readily available starting materials. Its primary challenge lies in the nitro reduction step, where careful selection of the reducing agent and optimization of reaction conditions are necessary to maximize yield and minimize side reactions like debenzylation.

The 4-aminophenol pathway offers a more elegant solution to achieving the target molecule, provided that the selective protection of the amino group is executed efficiently. The risk of N-alkylation necessitates a carefully controlled protection-alkylation-deprotection sequence. However, when successful, this route can lead to high yields of the desired product with potentially simpler purification.

Ultimately, for large-scale industrial production, the cost-effectiveness and scalability of the 4-nitrophenol route, particularly with a well-optimized iron/acid reduction, may be more attractive. For laboratory-scale synthesis where precise control and potentially higher purity are paramount, the selective O-benzylation of 4-aminophenol presents a compelling alternative. This guide provides the foundational knowledge and practical protocols to enable you to make the most informed decision for your specific synthetic needs.

References

  • Comparison of various catalysts in the reduction of nitrobenzene under different conditions. (n.d.). Semantic Scholar. [Link]

  • Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? (2018, August 2). Chemistry Stack Exchange. [Link]

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o988. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. (2008). Semantic Scholar. [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. [Link]

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. (n.d.).
  • New selective O-debenzylation of phenol with Mg/MeOH. (n.d.). Sciencemadness.org. [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). ACS Publications. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI. [Link]

  • Selective alkylation of aminophenols. (2025, November 2). ResearchGate. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC - NIH. [Link]

  • 4-(benzyloxy) Aniline Hydrochloride Cas No: 51388-20-6 at Best Price in Vasai. (n.d.). Tradeindia. [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table. (n.d.). ResearchGate. [Link]

  • Reaction Times and Yields in de-O-benzylation Reactions. (n.d.). ResearchGate. [Link]

  • p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. [Link]

  • 4-Benzyloxyaniline. (n.d.). PubChem - NIH. [Link]

  • 4-Benzyloxy Aniline Or 4-Benzyloxy Aniline, Liquid. (n.d.). IndiaMART. [Link]

  • Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2. (n.d.). Chinese Journal of Applied Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Benzyloxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5115-24-2 / 6373-46-2 Formula: C₁₃H₁₃NO · HCl Synonyms: 4-(Benzyloxy)aniline hydrochloride; p-Benzyloxyaniline HCl[1]

Core Directive: The Mechanistic Basis of Safety

As researchers, we often treat hydrochloride salts as "safer" versions of their parent amines due to reduced volatility. While 4-Benzyloxyaniline Hydrochloride exhibits lower vapor pressure than its free base, it presents a distinct particulate inhalation and contact dermatitis hazard profile.

The benzyl ether moiety increases lipophilicity compared to simple aniline salts, potentially facilitating dermal absorption if the salt hydrolyzes or dissolves in sweat. Furthermore, aromatic amines are notorious sensitizers; "harmful" acute toxicity ratings often mask the long-term risk of sensitization. Your PPE strategy must therefore prioritize barrier integrity and dust containment .

Hazard Identification & Risk Assessment (GHS)

Based on 29 CFR 1910.1200 and EU Regulation (EC) No 1272/2008

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowedSystemic absorption; potential methemoglobinemia inducer (characteristic of anilines).
Skin Irritation 2H315: Causes skin irritationAcidic hydrolysis of HCl salt on moist skin; organic amine interaction with epidermal proteins.
Eye Irritation 2AH319: Causes serious eye irritationCorrosive damage from acidic salt deposition on corneal mucous membranes.
STOT - SE 3H335: May cause respiratory irritationInhalation of fine dust irritates the upper respiratory tract.
PPE Selection Matrix

Do not rely on a "one-glove-fits-all" approach. Select PPE based on the physical state of the reagent.

A. Hand Protection (Glove Logic)

Critical Insight: Standard disposable nitrile gloves (4 mil) offer adequate protection against the solid salt. However, once dissolved in organic solvents (e.g., Dichloromethane, Methanol), the solvent acts as a carrier vehicle, permeating the glove and dragging the toxic amine with it.

Experimental PhaseRecommended MaterialMin. ThicknessBreak-through TimeRationale
Solid Handling (Weighing)Nitrile 0.11 mm (4 mil)>480 min (Solid)Solid particles do not permeate nitrile lattices.
Aqueous Solutions Nitrile 0.11 mm (4 mil)>480 minWater does not degrade nitrile; salt remains ionic and less permeable.
Organic Solvents (MeOH, DMSO)Double Nitrile (change immediately on splash)0.22 mm (Total)~15–30 minMethanol degrades nitrile. Double gloving provides a sacrificial outer layer.
Halogenated Solvents (DCM)Laminate (Silver Shield) or PVA N/A>240 minDCM permeates nitrile in <2 minutes. Standard gloves fail instantly here.
B. Respiratory & Body Protection
  • Respiratory:

    • Solid: Work within a certified Chemical Fume Hood. If weighing outside a hood (not recommended), use a P2/N95 particulate respirator .

    • Solution: Fume hood is mandatory. If heating/refluxing, ensure sash is at the proper working height.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses because fine dust can bypass side shields.

  • Body: 100% Cotton lab coat (synthetic blends can melt to skin in fire) + closed-toe chemical-resistant shoes.

Operational Protocol: Safe Handling Workflow
Step 1: Weighing & Transfer
  • Antistatic Measures: Aromatic amine salts can be static-prone. Use an antistatic gun or balance ionizer to prevent powder scattering.

  • Technique: Use a disposable weighing boat. Do not return excess chemical to the stock bottle to prevent cross-contamination and dust generation.

Step 2: Dissolution & Reaction
  • Acidity Warning: When dissolving in water, the pH will be acidic (~pH 3-4). If neutralizing to extract the free base (4-Benzyloxyaniline), be aware that the free base is significantly more volatile and skin-permeable than the HCl salt.

  • Ventilation: All open-vessel operations must occur 6 inches inside the fume hood face.

Step 3: Decontamination
  • Surface Cleaning: Wipe balance areas with a wet paper towel (water/surfactant) rather than dry sweeping, which aerosolizes dust.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.

Visualization: Decision Logic & Workflows
Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct barrier based on the solvent system, preventing "silent permeation" accidents.

PPE_Selection Start Start: Handling 4-Benzyloxyaniline HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Rec_Solid PPE: Std Nitrile Gloves + Fume Hood/N95 Solid->Rec_Solid Solvent Identify Solvent Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (MeOH, DMSO) Solvent->Organic Halogen Halogenated (DCM, CHCl3) Solvent->Halogen Rec_Aq PPE: Std Nitrile Gloves + Splash Goggles Aqueous->Rec_Aq Rec_Org PPE: Double Nitrile (Change on splash) Organic->Rec_Org Rec_Halo PPE: Laminate/PVA Gloves (Nitrile is insufficient) Halogen->Rec_Halo

Caption: PPE selection logic based on physical state and solvent carrier properties.

Figure 2: Emergency Spill Response Protocol

A self-validating workflow for containing spills without spreading contamination.

Spill_Response Event Spill Detected Assess Assess: Solid or Liquid? Event->Assess SolidPath Solid Spill Assess->SolidPath LiquidPath Liquid Spill Assess->LiquidPath Cover Cover with wet paper towel (Prevent Dust) SolidPath->Cover Scoop Scoop into bag Cover->Scoop Clean Clean area with soap & water Scoop->Clean Absorb Apply Absorbent (Vermiculite/Sand) LiquidPath->Absorb Collect Collect to HazWaste Absorb->Collect Collect->Clean Report Report Incident Clean->Report

Caption: Step-by-step spill containment workflow prioritizing dust suppression for solids.

Disposal & Waste Management

Strict adherence to RCRA and local environmental regulations is mandatory.

  • Categorization: Classify as Hazardous Waste (Toxic) .

  • Segregation:

    • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids - Aromatic Amines."

    • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Do not mix with oxidizing acids (e.g., Nitric acid waste) as this can generate heat or toxic gases.

  • Destruction Method: The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and HCl vapors generated during combustion [1].

  • Drain Disposal: Strictly Prohibited. Aromatic amines are toxic to aquatic life and can persist in water systems.

References
  • Fisher Scientific. (2021). Safety Data Sheet: Aniline Hydrochloride. Retrieved from (Analogy used for hydrochloride salt handling).

  • PubChem. (n.d.). 4-Benzyloxyaniline hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Benzyloxyaniline hydrochloride. Retrieved from .

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .

Sources

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